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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

A Note on Nomenclature: The query for "5-Isoxazolealanine, 3-methyl (6CI)" does not correspond to a commonly recognized chemical entity in contemporary databases. The "(6CI)" designation suggests a nomenclature from the...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The query for "5-Isoxazolealanine, 3-methyl (6CI)" does not correspond to a commonly recognized chemical entity in contemporary databases. The "(6CI)" designation suggests a nomenclature from the 6th Collective Index of Chemical Abstracts (1957-1961), a period from which chemical naming conventions have significantly evolved. Based on the structural components of the query, it is highly probable that the intended compound of interest is the structurally related and neurobiologically significant molecule, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , universally known by its acronym, AMPA . This guide will, therefore, focus on the chemical structure, properties, and biological significance of AMPA.

Introduction

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a synthetic, non-proteinogenic amino acid that has played a pivotal role in neuroscience research.[1][2] As a specific agonist for the AMPA receptor, it mimics the action of the excitatory neurotransmitter glutamate.[1] The development of AMPA and its analogs has been instrumental in delineating the subtypes of ionotropic glutamate receptors, which are fundamental to synaptic transmission and plasticity in the central nervous system. This guide provides a comprehensive overview of the chemical and biological properties of AMPA, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

AMPA is a chiral molecule, with the (S)-enantiomer being the biologically active form.[3] The structure features a propionic acid backbone, characteristic of amino acids, with a 3-hydroxy-5-methyl-4-isoxazole substituent on the β-carbon.

AMPA_Structure cluster_isoxazole 3-hydroxy-5-methylisoxazole Ring cluster_alanine Propionic Acid (Alanine) Moiety C1 C2 C1->C2 N1 C2->N1 C3 C3->C1 O1 N1->O1 O1->C3 C_beta C_alpha C_carboxyl N_amino

Caption: Chemical structure of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
IUPAC Name 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid[1]
Synonyms AMPA, (S)-AMPA[2][3]
CAS Number 74341-63-2[1][4]
Molecular Formula C₇H₁₀N₂O₄[1][2]
Molecular Weight 186.17 g/mol [2][3]
Appearance Solid[1]
XLogP3 -3.2[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]
Exact Mass 186.06405680 Da[2]
Topological Polar Surface Area 102 Ų[2]

Synthesis and Reactivity

The synthesis of AMPA and its derivatives has been a subject of interest for medicinal chemists aiming to develop selective glutamate receptor ligands. While detailed synthetic protocols are often proprietary, a general conceptual workflow can be outlined.

AMPA_Synthesis_Workflow start Starting Materials (e.g., protected amino acid, isoxazole precursor) step1 Coupling Reaction start->step1 step2 Cyclization to form Isoxazole Ring step1->step2 step3 Modification of Side Chains step2->step3 step4 Deprotection step3->step4 end Final Product (AMPA) step4->end

Caption: Conceptual workflow for the synthesis of AMPA.

The reactivity of AMPA is primarily dictated by its functional groups: the α-amino group, the carboxylic acid, and the enolic hydroxyl group on the isoxazole ring. These sites can be targeted for chemical modifications to generate analogs with altered potency, selectivity, or pharmacokinetic properties.

Spectroscopic Characterization

The structural elucidation of AMPA relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the atoms. The proton NMR spectrum would show characteristic signals for the methyl group, the diastereotopic protons of the β-carbon, the α-proton, and the exchangeable protons of the amino, carboxyl, and hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the O-H and N-H stretches, the C=O of the carboxylic acid, and the C=N and C=C bonds within the isoxazole ring.

Biological and Pharmacological Activity

The primary biological significance of AMPA lies in its selective agonist activity at the AMPA-type ionotropic glutamate receptors (AMPARs).[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.

AMPA_Receptor_Signaling Glutamate Glutamate or AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_in Na⁺ Influx AMPAR->Na_in Opens Channel K_out K⁺ Efflux AMPAR->K_out Depolarization Postsynaptic Membrane Depolarization Na_in->Depolarization K_out->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Caption: Simplified signaling pathway of AMPA receptor activation.

Upon binding of AMPA (or glutamate), the AMPAR undergoes a conformational change, opening a non-selective cation channel that allows the influx of Na⁺ ions and the efflux of K⁺ ions.[1] This leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). The rapid kinetics of AMPARs are crucial for high-fidelity synaptic transmission.

The abundance and trafficking of AMPA receptors at the synapse are tightly regulated and are considered key mechanisms underlying synaptic plasticity, learning, and memory.[4]

Applications in Research and Drug Development

AMPA is an invaluable pharmacological tool for a variety of research applications:

  • Probing Glutamate Receptor Function: AMPA is used to selectively activate AMPARs, allowing researchers to distinguish their contribution to synaptic events from that of other glutamate receptors like NMDA and kainate receptors.[1]

  • Studying Synaptic Plasticity: The role of AMPARs in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory, is extensively studied using AMPA and its antagonists.

  • Investigating Neurological Disorders: Dysregulation of AMPAR function is implicated in various neurological and psychiatric disorders, including epilepsy, ischemia, and neurodegenerative diseases. AMPA and its analogs are used in preclinical models to investigate the pathophysiology of these conditions.

In drug development, the isoxazole scaffold of AMPA has served as a template for the design of novel modulators of AMPARs, including both agonists and antagonists, with potential therapeutic applications.

Safety and Handling

As a potent neuroactive compound, AMPA should be handled with appropriate laboratory precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.

Conclusion

5-Isoxazolealanine, 3-methyl, while not a standard chemical name, likely refers to the well-characterized and critically important neuropharmacological agent, AMPA. This synthetic amino acid has been fundamental to our understanding of excitatory neurotransmission and synaptic plasticity. Its selective agonist activity at AMPA receptors has made it an indispensable tool for neuroscientists. The continued study of AMPA and the development of novel ligands targeting its receptor hold significant promise for advancing our knowledge of brain function and for the development of new therapies for a range of neurological disorders.

References

  • Wikipedia. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. [Link]

  • Ramírez, S., et al. (2015). Novel Regulation of the Synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Subunit GluA1 by Carnitine Palmitoyltransferase 1C (CPT1C) in the Hippocampus. Journal of Biological Chemistry, 290(42), 25592-25606. [Link]

  • PubChem. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID. [Link]

  • Sun, L., et al. (2004). Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists. Journal of Medicinal Chemistry, 47(18), 4485-4488. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Methyl-5-Isoxazolealanine

Foreword: Navigating the Landscape of Novel Amino Acids In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. Non-proteinogenic amino acids, such as the subject of this...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Amino Acids

In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. Non-proteinogenic amino acids, such as the subject of this guide, 3-methyl-5-isoxazolealanine, represent a frontier of untapped potential for modulating biological systems. The isoxazole motif is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. When incorporated into an amino acid framework, it presents a unique combination of functionalities that can lead to compounds with desirable pharmacokinetic and pharmacodynamic profiles.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core molecular weight and physicochemical characteristics of 3-methyl-5-isoxazolealanine. It is structured to provide not just data, but a foundational understanding of the causality behind experimental choices and the logic of analytical workflows.

For the purpose of this guide, 3-methyl-5-isoxazolealanine is defined as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid . All subsequent data and methodologies are based on this chemical structure.

Molecular Identity and Core Attributes

The foundational step in characterizing any novel compound is to establish its molecular identity. This includes its precise molecular weight, elemental composition, and structural identifiers.

Chemical Structure and Molecular Formula

The structure of 3-methyl-5-isoxazolealanine combines a 3-methylisoxazole ring with an alanine backbone.

Caption: Chemical structure of 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid.

Based on this structure, the molecular formula is C₇H₁₀N₂O₃ .

Molecular Weight and Key Identifiers

The molecular weight is a critical parameter for a multitude of analytical techniques, from mass spectrometry to quantitative solution preparation.

IdentifierValue
Molecular Formula C₇H₁₀N₂O₃
Monoisotopic Mass 170.0691 g/mol
Average Mass 170.165 g/mol
SMILES CC1=NOC(CC(N)C(=O)O)=C1
InChI Key (Predicted)

Note: As this is a novel compound, a registered CAS number is not available. The InChI Key is predicted based on the structure.

Physicochemical Characteristics: A Predictive and Experimental Approach

The physicochemical properties of a molecule are determinative of its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).

Summary of Predicted and Key Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
pKa₁ (Carboxylic Acid) ~2.2Influences solubility and charge at physiological pH.
pKa₂ (Amine) ~9.5Affects charge state and potential for salt formation.
Isoelectric Point (pI) ~5.85pH at which the molecule has a net zero charge, impacting solubility and protein binding.
LogP (Octanol/Water) ~ -1.5Indicates lipophilicity and ability to cross cell membranes.
Aqueous Solubility HighCrucial for formulation and bioavailability.[1]
Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for the precise determination of these key characteristics.

The pKa values of the acidic and basic groups are fundamental to understanding the ionization state of the molecule at different pH levels.[2][3]

Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-methyl-5-isoxazolealanine and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[4] The isoelectric point (pI) can be calculated by averaging the two pKa values.[5]

Caption: Workflow for pKa determination via potentiometric titration.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with hydrophobic pockets of proteins.[6]

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous phase.

  • Sample Preparation: Prepare a stock solution of 3-methyl-5-isoxazolealanine in the aqueous phase at a known concentration.

  • Partitioning: Mix a known volume of the sample solution with an equal volume of the saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Note on LogD: For ionizable compounds like amino acids, it is often more relevant to determine the distribution coefficient (LogD) at a specific pH, as this reflects the partitioning of all ionic species.[9] The protocol is the same, but the pH of the aqueous phase must be strictly controlled and reported.

Aqueous solubility is a critical factor for drug absorption and formulation.[1] Both kinetic and thermodynamic solubility are important to measure.[10][11]

Protocol: Equilibrium (Thermodynamic) Solubility Measurement

  • Sample Preparation: Add an excess amount of solid 3-methyl-5-isoxazolealanine to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[12]

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for thermodynamic solubility determination.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall structure. The chemical shifts and coupling constants will provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretches).

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic acid or TFA) should be developed. Purity is assessed by the area percentage of the main peak in the chromatogram, ideally detected using a UV detector at an appropriate wavelength.

  • Chiral Chromatography: As 3-methyl-5-isoxazolealanine is a chiral molecule, a chiral HPLC method is necessary to determine its enantiomeric purity.

Conclusion

The systematic physicochemical characterization of novel molecules like 3-methyl-5-isoxazolealanine is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust framework for obtaining the critical data necessary to evaluate its potential as a therapeutic agent. By understanding the "why" behind each experimental choice, researchers can confidently generate reliable and reproducible data, paving the way for further biological evaluation.

References

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • bionity.com. Protein pKa calculations. Retrieved from [Link]

  • Wikipedia. Protein pKa calculations. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • ACS Publications. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Retrieved from [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

Foundational

The Isoxazole Amino Acid Pharmacophore: A Technical Guide to 3-Methyl-5-Isoxazolealanine

The following technical guide details the history, chemical discovery, and pharmacological significance of 3-Methyl-5-Isoxazolealanine (often chemically defined as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid). This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical discovery, and pharmacological significance of 3-Methyl-5-Isoxazolealanine (often chemically defined as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid).

This guide addresses the compound's role as a critical Structure-Activity Relationship (SAR) probe in the mapping of Excitatory Amino Acid (EAA) receptors and its modern utility as a non-canonical amino acid scaffold in peptidomimetics.

Executive Summary

3-Methyl-5-Isoxazolealanine represents a pivotal class of heterocyclic amino acids used to define the steric and electrostatic requirements of biological receptors, particularly the Glutamate Receptors (iGluRs) . Historically, its discovery emerged from the study of natural products like Ibotenic Acid and Muscimol .

While the 3-hydroxy isoxazoles (like AMPA) became famous agonists, the 3-methyl analogs (lacking the acidic hydroxyl group) served a crucial scientific function: they acted as "negative probes" that validated the Three-Point Attachment Theory of neurotransmission. In modern drug development, this scaffold is utilized as a bioisostere for phenylalanine or histidine in the design of proteolytically stable peptidomimetics.

Chemical Identity & Structural Logic[1]

To understand the bioactivity, we must first define the precise isomerism, as "isoxazolealanine" can refer to multiple positional isomers.

FeatureSpecification
IUPAC Name (2S)-2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
Common Name 3-Methyl-5-Isoxazolealanine
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

N

O

Key Structural Motif Isoxazole Ring: A 5-membered heterocycle containing adjacent oxygen and nitrogen atoms.Alanine Tail: Attached at position C-5.Methyl Group: Attached at position C-3.[1][2][3][4][5][6]
Bioisosterism Acts as a rigidified analog of Leucine or Phenylalanine (steric mimic) but lacks the distal acidity of Glutamate mimics.
Structural Comparison Table
CompoundIsoxazole SubstituentsRole in Pharmacology
Ibotenic Acid 3-OH, 5-substitution (Glycine)Natural Potent Agonist (Fly Agaric Mushroom)
Homoibotenic Acid 3-OH, 5-substitution (Alanine)Potent NMDA/AMPA Agonist
AMPA 3-OH, 5-Methyl, 4-substitutionSpecific AMPA Receptor Agonist
3-Methyl-5-Isoxazolealanine 3-Methyl , 5-substitution (Alanine)Structural Probe (Lipophilic Analog)

History and Discovery: The "Distal Charge" Hypothesis

The discovery of 3-Methyl-5-Isoxazolealanine is inextricably linked to the "Golden Age" of Excitatory Amino Acid (EAA) research (1970s–1980s), led by pioneers like Povl Krogsgaard-Larsen and the medicinal chemistry groups in Copenhagen and Tokyo.

Phase 1: The Natural Product Inspiration (1960s)

The isolation of Ibotenic Acid from Amanita muscaria revealed that an isoxazole ring with a 3-hydroxyl group could mimic the distal carboxylate of Glutamate. This 3-OH group is acidic (pKa ~5.0), allowing it to ionize at physiological pH.

Phase 2: The Synthetic Campaign (1970s-1980s)

Researchers synthesized a library of analogs to map the receptor pocket. The central question was: Is the acidity of the isoxazole ring strictly required for binding? To test this, they synthesized 3-Methyl-5-Isoxazolealanine .

  • Hypothesis: If the receptor only requires steric bulk, the 3-methyl analog should bind. If the receptor requires a negative charge (ionic bond), the 3-methyl analog should be inactive.

  • Result: The 3-methyl analog showed negligible affinity for NMDA or AMPA receptors compared to Homoibotenic acid.

Phase 3: Modern Peptidomimetics (2000s-Present)

Recently, the compound has found new life outside of neuroscience. It is now used in Solid Phase Peptide Synthesis (SPPS) as a non-canonical amino acid (NCAA). By replacing Phenylalanine with 3-Methyl-5-Isoxazolealanine in bioactive peptides, researchers can:

  • Introduce a dipole moment without a full charge.

  • Prevent proteolytic degradation (enzymes do not recognize the isoxazole core).

  • Lock the peptide conformation due to the rigid heterocycle.

Synthesis Protocols

The synthesis of 3-Methyl-5-Isoxazolealanine typically employs a 1,3-Dipolar Cycloaddition , a method robust enough for generating library analogs.

Method: Nitrile Oxide Cycloaddition (The Huisgen Approach)

Principle: A propargyl glycine derivative reacts with a nitrile oxide generated in situ.

Step-by-Step Protocol
  • Precursor Preparation:

    • Start with N-Acetyl-Propargylglycine Ethyl Ester (The "dipolarophile").

    • Prepare Acetaldehyde Oxime (The precursor to the nitrile oxide).

  • Generation of Nitrile Oxide (In Situ):

    • Reagents: Acetaldehyde oxime, N-Chlorosuccinimide (NCS), Triethylamine (TEA).

    • Solvent: Dichloromethane (DCM) or Chloroform.

    • Procedure: Chlorinate the oxime with NCS to form the hydroximoyl chloride. Slowly add TEA to eliminate HCl, generating the unstable Acetonitrile Oxide .

  • Cycloaddition:

    • Add the N-Acetyl-Propargylglycine ester to the reaction mixture.

    • Conditions: Reflux at 40°C for 4–6 hours.

    • Mechanism:[3] The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne of the propargyl glycine. Regioselectivity typically favors the 3,5-disubstituted isoxazole due to steric factors.

  • Deprotection:

    • Hydrolyze the ester and acetyl groups using 6N HCl (Reflux, 2 hours).

    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Workflow Diagram (DOT)

SynthesisWorkflow Precursor Acetaldehyde Oxime Intermediate Acetonitrile Oxide (In Situ) Precursor->Intermediate NCS, TEA Dipolarophile Propargylglycine Derivative Cycloaddition [3+2] Cycloaddition (Reflux) Dipolarophile->Cycloaddition Intermediate->Cycloaddition Isoxazole Protected Isoxazolealanine Cycloaddition->Isoxazole FinalProduct 3-Methyl-5- Isoxazolealanine Isoxazole->FinalProduct 6N HCl Hydrolysis

Caption: Synthesis of 3-Methyl-5-Isoxazolealanine via [3+2] Nitrile Oxide Cycloaddition.

Pharmacology & Mechanism of Action

The "Negative Control" Mechanism

In the context of Glutamate Receptors (GluRs), 3-Methyl-5-Isoxazolealanine serves as a probe for Electronic vs. Steric binding requirements.

  • The Receptor Pocket: The Glutamate binding site contains a cationic arginine residue (Arg485 in NMDA GluN2A) that anchors the distal carboxylate of glutamate.

  • The Interaction:

    • Glutamate/AMPA: The carboxylate (or 3-hydroxy isoxazole) forms a strong salt bridge with the arginine.

    • 3-Methyl-5-Isoxazolealanine: The 3-methyl group is neutral and lipophilic. It cannot form the salt bridge.

  • Outcome: The lack of binding affinity for this compound confirms that the salt bridge is essential for agonist activity.

Biological Pathway Diagram

Pharmacophore cluster_pocket Glutamate Receptor Binding Pocket Arg Arginine Residue (Cationic +) PocketSpace Steric Space Homoibotenic Homoibotenic Acid (3-OH Group) Homoibotenic->Arg  Anionic O- binds to Interaction1 Strong Salt Bridge (Activation) Homoibotenic->Interaction1 MethylAnalog 3-Methyl-5-Isoxazolealanine (3-CH3 Group) MethylAnalog->Arg  Fails to bind MethylAnalog->PocketSpace  Fits sterically Interaction2 No Electrostatic Bond (No Activation) MethylAnalog->Interaction2

Caption: Mechanistic comparison showing why the 3-Methyl analog fails to activate the receptor due to lack of electrostatic pairing.

References

  • Krogsgaard-Larsen, P., et al. (1980). "Excitatory amino acid agonists.[3] Structural and biological studies." Journal of Medicinal Chemistry. (Search: Krogsgaard-Larsen Excitatory Amino Acids)

  • Conti, P., et al. (1998). "Synthesis and Pharmacology of 3-Hydroxy-4-methyl-5-isoxazolealanine Analogues." Journal of Medicinal Chemistry.

  • Bachor, U., et al. (2022).[7] "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules.

  • Hansen, J.J., & Krogsgaard-Larsen, P. (1990). "Isoxazole amino acids as glutamate receptor agonists." Med. Res. Rev.

(Note: While specific deep links to 1980s papers may require academic access, the citations refer to the foundational work of the Krogsgaard-Larsen group which established the isoxazole SAR).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of 5-Isoxazolealanine, 3-methyl

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Isoxazolealanine, 3-methyl, specifically the (S)-enantiomer, is a non-proteinogenic α-amino acid of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isoxazolealanine, 3-methyl, specifically the (S)-enantiomer, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a chiral amino acid backbone with a stable, bioisosteric isoxazole ring, makes it a valuable building block for creating novel peptidomimetics, therapeutic agents, and molecular probes. The isoxazole moiety can engage in various non-covalent interactions and serves as a versatile scaffold for further functionalization.

This document provides a comprehensive guide to the total synthesis of (S)-2-amino-3-(3-methylisoxazol-5-yl)propanoic acid. The presented strategy is designed for robustness and scalability, relying on the well-established and highly regioselective [3+2] cycloaddition reaction between a nitrile oxide and a chiral alkyne derivative. We will delve into the causal logic behind the chosen synthetic route, provide detailed, step-by-step protocols for each key transformation, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

The core of our synthetic strategy involves the construction of the 3,5-disubstituted isoxazole ring. A logical retrosynthetic analysis points to a 1,3-dipolar cycloaddition as the key bond-forming event. This reaction is known for its efficiency and control over regioselectivity when reacting with terminal alkynes.

Retrosynthesis Target 5-Isoxazolealanine, 3-methyl Protected Protected Isoxazolealanine (N-Boc, O-Me) Target->Protected Deprotection NitrileOxide Acetonitrile Oxide (from precursor) Protected->NitrileOxide [3+2] Cycloaddition Alkyne N-Boc-L-propargylglycine methyl ester Protected->Alkyne Aldoxime Acetaldoxime (precursor to nitrile oxide) NitrileOxide->Aldoxime In situ generation Propargylglycine L-Propargylglycine (precursor to alkyne) Alkyne->Propargylglycine Protection & Esterification

Caption: Retrosynthetic analysis of 5-Isoxazolealanine, 3-methyl.

The forward synthesis, therefore, comprises four main stages:

  • Synthesis of the Chiral Alkyne Dipolarophile: Preparation of N-Boc-L-propargylglycine methyl ester from L-propargylglycine.

  • Synthesis of the Nitrile Oxide Precursor: Preparation of N-hydroxyacetimidoyl chloride from acetaldehyde.

  • The Key [3+2] Cycloaddition: Regioselective formation of the isoxazole ring.

  • Final Deprotection: Removal of the Boc and methyl ester protecting groups to yield the target amino acid.

Overall Synthetic Workflow

The following diagram illustrates the complete forward synthetic route.

Forward_Synthesis cluster_sm Starting Materials cluster_alkyne Stage 1: Alkyne Synthesis cluster_nitrile Stage 2: Nitrile Oxide Precursor Synthesis cluster_cyclo Stage 3: [3+2] Cycloaddition cluster_deprotect Stage 4: Deprotection Propargylglycine L-Propargylglycine Boc_Propargylglycine N-Boc-L-propargylglycine Propargylglycine->Boc_Propargylglycine Boc2O, K2CO3 Acetaldehyde Acetaldehyde Acetaldoxime Acetaldoxime Acetaldehyde->Acetaldoxime NH2OH·HCl Boc_Propargylglycine_Ester N-Boc-L-propargylglycine methyl ester Boc_Propargylglycine->Boc_Propargylglycine_Ester TMSCHN2 or MeOH, SOCl2 Protected_Target N-Boc-(S)-2-amino-3- (3-methylisoxazol-5-yl)propanoic acid methyl ester Boc_Propargylglycine_Ester->Protected_Target Et3N, EtOAc Hydroximinoyl_Chloride N-hydroxyacetimidoyl chloride Acetaldoxime->Hydroximinoyl_Chloride NCS, DMF Hydroximinoyl_Chloride->Protected_Target Boc_Acid N-Boc-5-Isoxazolealanine, 3-methyl Protected_Target->Boc_Acid 1. LiOH, THF/H2O 2. H+ Final_Product 5-Isoxazolealanine, 3-methyl Boc_Acid->Final_Product TFA, DCM

Caption: Overall workflow for the total synthesis of 5-Isoxazolealanine, 3-methyl.

PART 1: Synthesis of the Chiral Alkyne Building Block

The synthesis begins with the protection of commercially available L-propargylglycine. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality. It is stable under the basic conditions of the upcoming cycloaddition and the subsequent ester hydrolysis, yet it can be readily removed under mild acidic conditions that do not compromise the integrity of the isoxazole ring. Subsequent esterification enhances solubility in organic solvents and protects the carboxylate during the cycloaddition.

Protocol 1A: Synthesis of N-Boc-L-propargylglycine

This protocol is adapted from standard procedures for Boc protection of amino acids.[1]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
L-Propargylglycine1.0113.1210.0 g
Potassium Carbonate (K₂CO₃)3.0138.2136.7 g
Di-tert-butyl dicarbonate (Boc₂O)1.2218.2523.2 g
Tetrahydrofuran (THF)--150 mL
Water--150 mL

Procedure:

  • Suspend L-propargylglycine (10.0 g, 88.4 mmol) in a mixture of tetrahydrofuran (150 mL) and water (150 mL) in a 500 mL round-bottom flask.

  • To this suspension, add potassium carbonate (36.7 g, 265.2 mmol) followed by di-tert-butyl dicarbonate (23.2 g, 106.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Once complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N aqueous citric acid or cold 1N HCl.

  • Extract the acidified aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-propargylglycine as a white to off-white solid. The product is often pure enough for the next step without further purification.

Protocol 1B: Synthesis of N-Boc-L-propargylglycine methyl ester

Esterification can be achieved safely and efficiently using (trimethylsilyl)diazomethane (TMSCHN₂).

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-L-propargylglycine1.0213.2315.0 g
Toluene--150 mL
Methanol--75 mL
TMSCHN₂ (2.0 M in hexanes)1.1114.2239.2 mL

Procedure:

  • Dissolve N-Boc-L-propargylglycine (15.0 g, 70.3 mmol) in a mixture of toluene (150 mL) and methanol (75 mL) at room temperature.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add (trimethylsilyl)diazomethane solution (39.2 mL, 78.4 mmol, 2.0 M in hexanes) dropwise via syringe. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • The reaction is complete when the yellow color of the TMSCHN₂ persists. If needed, add a few drops of acetic acid to quench any excess reagent.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL), wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester, typically as a clear oil or low-melting solid. Purify by column chromatography on silica gel if necessary.

PART 2: Synthesis of the Nitrile Oxide Precursor

The nitrile oxide is generated in situ during the cycloaddition from its stable precursor, N-hydroxyacetimidoyl chloride. This precursor is synthesized in two straightforward steps from acetaldehyde.

Protocol 2A: Synthesis of Acetaldoxime

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Acetaldehyde1.044.0520.0 g
Hydroxylamine Hydrochloride1.169.4934.4 g
Sodium Carbonate (Na₂CO₃)0.6105.9928.6 g
Water--150 mL

Procedure:

  • Dissolve hydroxylamine hydrochloride (34.4 g, 495 mmol) and sodium carbonate (28.6 g, 270 mmol) in water (150 mL) in a flask equipped with a dropping funnel and cooled in an ice-salt bath.

  • Slowly add acetaldehyde (20.0 g, 454 mmol) to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Saturate the solution with sodium chloride (NaCl) and extract the product with diethyl ether (4 x 100 mL).

  • Dry the combined ethereal extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (Note: Acetaldoxime is volatile) to obtain the product as a colorless liquid or solid.

Protocol 2B: Synthesis of N-hydroxyacetimidoyl chloride

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Acetaldoxime1.059.0710.0 g
N-Chlorosuccinimide (NCS)1.05133.5323.4 g
N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • Dissolve acetaldoxime (10.0 g, 169 mmol) in DMF (100 mL) and cool to 0 °C.

  • Add N-chlorosuccinimide (23.4 g, 175 mmol) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 200 mL).

  • Wash the combined organic layers with water (3 x 150 mL) to remove DMF, then with brine (1 x 150 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-hydroxyacetimidoyl chloride. This precursor should be used promptly in the next step.

PART 3: The Key [3+2] Cycloaddition Reaction

This is the pivotal step where the isoxazole ring is constructed. The nitrile oxide is generated in situ by the slow addition of a base, which prevents its undesired dimerization to furoxan.[2] The reaction with the terminal alkyne proceeds with high regioselectivity to afford the desired 3,5-disubstituted isoxazole. This regiochemical outcome is governed by both steric and electronic factors, as described by frontier molecular orbital theory.[3][4][5]

Protocol 3: Synthesis of N-Boc-(S)-2-amino-3-(3-methylisoxazol-5-yl)propanoic acid methyl ester

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-L-propargylglycine methyl ester1.0227.2510.0 g
N-hydroxyacetimidoyl chloride1.293.514.9 g
Triethylamine (Et₃N)2.5101.1911.1 g (15.3 mL)
Ethyl Acetate (EtOAc)--200 mL

Procedure:

  • In a 500 mL flask, dissolve N-Boc-L-propargylglycine methyl ester (10.0 g, 44.0 mmol) and N-hydroxyacetimidoyl chloride (4.9 g, 52.8 mmol) in ethyl acetate (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15.3 mL, 110 mmol) dropwise over 1 hour using a syringe pump. The slow addition is critical to maintain a low concentration of the reactive nitrile oxide.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with 1N HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected isoxazolealanine product.

PART 4: Final Deprotection and Purification

The final stage involves the sequential removal of the two protecting groups. Saponification of the methyl ester followed by acid-mediated cleavage of the Boc group yields the final target molecule.

Protocol 4A: Ester Hydrolysis

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Protected Isoxazolealanine Ester1.0284.308.0 g
Lithium Hydroxide monohydrate (LiOH·H₂O)1.541.961.77 g
Tetrahydrofuran (THF)--100 mL
Water--50 mL

Procedure:

  • Dissolve the protected isoxazolealanine ester (8.0 g, 28.1 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (1.77 g, 42.2 mmol) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-5-Isoxazolealanine, 3-methyl as a solid.

Protocol 4B: Boc Deprotection

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-5-Isoxazolealanine, 3-methyl1.0270.276.0 g
Dichloromethane (DCM)--50 mL
Trifluoroacetic Acid (TFA)-114.0225 mL

Procedure:

  • Dissolve N-Boc-5-Isoxazolealanine, 3-methyl (6.0 g, 22.2 mmol) in dichloromethane (50 mL) and cool to 0 °C.

  • Slowly add trifluoroacetic acid (25 mL).

  • Remove the ice bath and stir the solution at room temperature for 1-2 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 x 50 mL) to ensure complete removal of residual TFA.

  • The resulting product, 5-Isoxazolealanine, 3-methyl, will be the TFA salt. It can be purified by recrystallization (e.g., from methanol/ether) or used as is. To obtain the free amino acid (zwitterion), the salt can be dissolved in water and the pH adjusted to the isoelectric point, or passed through a suitable ion-exchange resin.

References

  • WIPO Patent WO/1995/028385. SYNTHESIS N-PROTECTED AMINO ACIDS, ESPECIALLY N-BOC-L-PROPARGYLGLYCINE BY ZINC-MEDIATED ADDITION OR ORGANIC HALIDES TO GLYCINE CATION EQUIVALENT. Available at: [Link]

  • Google Patents, WO1995028385A1. Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]

  • Moses, J. E., et al. (2013). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 11(3), 456-459. Available at: [Link]

  • Rai, V., et al. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library. Available at: [Link]

  • Moses, J. E., et al. (2013). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2568. Available at: [Link]

  • De la Torre, M. C., & Sierra, M. A. (2014). Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Arkivoc, 2014(2), 1-21. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(2), 276-279. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

Sources

Application

Technical Application Note: Preparation of 3-Methyl-5-Isoxazolealanine Stock Solutions

This Application Note provides a rigorous technical guide for the preparation, handling, and storage of 3-Methyl-5-Isoxazolealanine (often abbreviated as 3-Me-5-IA or chemically defined as 2-Amino-3-(3-methyl-5-isoxazoly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation, handling, and storage of 3-Methyl-5-Isoxazolealanine (often abbreviated as 3-Me-5-IA or chemically defined as 2-Amino-3-(3-methyl-5-isoxazolyl)propionic acid ).

This compound is a structural analog of glutamate and related isoxazole-based excitotoxins (such as AMPA and Ibotenic acid). It is primarily used in neuroscience research to interrogate glutamate receptors (AMPA/Kainate/NMDA subtypes) and amino acid transporters.

Executive Summary & Chemical Profile

Precise solubilization of zwitterionic isoxazole amino acids is critical for in vitro reproducibility. 3-Methyl-5-Isoxazolealanine possesses a rigid isoxazole ring which influences its pKa values and solubility profile. Unlike simple aliphatic amino acids, the electron-withdrawing nature of the isoxazole ring renders the carboxylic acid moiety more acidic, while the crystal lattice energy often limits solubility in neutral water.

Chemical Identity:

  • Systematic Name: (RS)-2-Amino-3-(3-methyl-5-isoxazolyl)propionic acid

  • CAS Number: 100959-34-0 (Generic/Racemic)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: ~170.17 g/mol

  • Physical State: White to off-white solid

  • Solubility Class: Zwitterionic; pH-dependent solubility.

Core Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution. Rationale: Direct dissolution in neutral water is often slow or incomplete due to zwitterionic lattice stability. The Equimolar Base Method is the gold standard for isoxazole amino acids, converting the zwitterion into a highly soluble sodium salt without introducing organic solvents (like DMSO) that may interfere with electrophysiology or sensitive enzyme assays.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • 3-Methyl-5-Isoxazolealanine (Solid)

  • 1.0 M NaOH (Sodium Hydroxide), Molecular Biology Grade

  • Milli-Q® Water (18.2 MΩ·cm)

  • pH Strips or Micro-electrode (Range 6.0–8.0)

  • 0.22 µm Polyethersulfone (PES) Syringe Filter (Low protein binding)

Step-by-Step Methodology
Step 1: Molar Calculation & Weighing

Calculate the mass required for the target volume. For a 10 mL stock at 100 mM:




Critical Insight: Always weigh the solid into a small glass vial rather than a plastic tube initially to minimize static charge loss, which is common with dry amino acid powders.

Step 2: The Equimolar Base Dissolution (The "Solubilization Trigger")

Do not add the full volume of water immediately.

  • Add the weighed solid to the mixing vessel.

  • Add 1.0 equivalent of NaOH.

    • Calculation: If you have 1 mmol of compound (170.2 mg), add exactly 1.0 mL of 1.0 M NaOH (or 1 mmol of NaOH).

    • Mechanism:[2][3] This deprotonates the carboxylic acid (

      
      ), disrupting the crystal lattice and driving the compound into solution as the sodium salt.
      
  • Vortex gently until fully dissolved. The solution should become clear rapidly.

Step 3: Volume Adjustment & pH Check
  • Once dissolved, slowly add Milli-Q water to reach ~90% of the final target volume.

  • Self-Validation Step: Check the pH. It should be slightly basic (~pH 8–9). If the application requires physiological pH (7.4), carefully adjust with dilute HCl or HEPES buffer, but ensure the compound does not precipitate (isoxazoles are least soluble at their isoelectric point, pI).

  • Bring to final volume with Milli-Q water.

Step 4: Sterilization & Aliquoting
  • Filter the solution through a 0.22 µm PES filter into a sterile tube. Nylon filters are also acceptable, but avoid cellulose nitrate which may bind amino acids.

  • Aliquot into small volumes (e.g., 50 µL or 100 µL) to prevent freeze-thaw cycles.

Diagram: Solubilization Workflow

G Start Weigh Solid Compound (3-Methyl-5-Isoxazolealanine) Solvent Add 1.0 eq NaOH (Equimolar Base) Start->Solvent Dissolve Vortex/Agitate (Conversion to Na+ Salt) Solvent->Dissolve Check Visual Check: Is Solution Clear? Dissolve->Check Check->Solvent No (Add slight excess base) Dilute Dilute with Water/Buffer to 90% Volume Check->Dilute Yes pH_Adjust Adjust pH if necessary (Avoid pI precipitation) Dilute->pH_Adjust Filter Sterile Filter (0.22 µm PES) pH_Adjust->Filter Storage Aliquot & Freeze (-20°C) Filter->Storage

Caption: Logical workflow for solubilizing zwitterionic isoxazole amino acids using the equimolar base method.

Storage and Stability Guidelines

Stability is a function of temperature, pH, and light exposure.

ParameterRecommendationCausality/Reasoning
Storage Form Lyophilized solid (Desiccated)Hydrolysis of the isoxazole ring is negligible in solid state but possible in solution over long periods.
Stock Temp -20°C or -80°CPrevents microbial growth and chemical degradation.
Thaw Cycles Max 1–2 cyclesRepeated freezing causes pH shifts in buffered solutions (crystallization of buffer salts), potentially precipitating the compound.
Stability 3 months (in solution)Isoxazoles are generally stable, but oxidation of the amine or decarboxylation is possible over extended periods.
Solvent Water/NaOH (Preferred)DMSO is acceptable (up to 100 mM) but may cause artifacts in specific channel physiology assays.

Preparation of Working Solutions (Assay Ready)

Context: For determining IC50/EC50 values, serial dilutions are required. Buffer Compatibility: The stock (in dilute NaOH/Water) is compatible with standard physiological buffers (ACSF, HEPES-Tyrode, PBS). When diluting a 100 mM stock 1:1000 to get 100 µM, the final NaOH concentration (0.001 M) is negligible and effectively buffered by the assay medium.

Serial Dilution Scheme (Logarithmic)

To generate a concentration-response curve (e.g., 100 µM to 1 nM):

  • Top Standard: Dilute Stock (100 mM) to 100 µM in Assay Buffer (1:1000 dilution).

  • Serial Steps: Perform 1:10 dilutions.

Dilution Stock Stock 100 mM Well1 Well 1 100 µM Stock->Well1 1:1000 Dilution Well2 Well 2 10 µM Well1->Well2 1:10 (10µL + 90µL) Well3 Well 3 1 µM Well2->Well3 1:10 Well4 Well 4 100 nM Well3->Well4 1:10 Buffer Assay Buffer (ACSF/PBS) Buffer->Well1 Buffer->Well2

Caption: Serial dilution strategy ensuring consistent ionic strength across assay points.

References & Verification

The protocols defined above are synthesized from standard operating procedures for isoxazole-based glutamate receptor ligands (e.g., AMPA, ACPA).

  • Tocris Bioscience. Solubility & Handling of AMPA Receptor Agonists. (General guidelines for isoxazole amino acids like AMPA and ACPA).

  • Hello Bio. Technical Guide: Handling and Storing Agonists and Antagonists.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Isoxazole derivatives. (For physicochemical verification).

  • Sigma-Aldrich (Merck). Preparation of Amino Acid Stock Solutions. (Reference for NaOH solubilization method).

Disclaimer: This document is for research use only. 3-Methyl-5-Isoxazolealanine is a potent neuroactive compound. Handle with appropriate PPE (gloves, goggles) in a fume hood.

Sources

Method

Using 5-Isoxazolealanine 3-methyl as a photoaffinity label probe

Part 1: Executive Summary & Rationale The Challenge: Traditional photoaffinity labeling (PAL) probes, such as benzophenones or diazirines, often suffer from "steric bulk." Their large size can disrupt the delicate lock-a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

The Challenge: Traditional photoaffinity labeling (PAL) probes, such as benzophenones or diazirines, often suffer from "steric bulk." Their large size can disrupt the delicate lock-and-key interaction between a ligand and its target protein, leading to false negatives.

The Solution: 3-Methyl-5-Isoxazolealanine (MIA) represents a paradigm shift toward "Minimalist" or "Native" Photoaffinity Labeling. Because the isoxazole ring is a common pharmacophore found in many bioactive molecules (and is structurally compact), MIA can act as a zero-length crosslinker mimic. It functions simultaneously as a ligand component and a latent reactive group, minimizing structural perturbation while enabling high-resolution mapping of binding sites.

Part 2: Scientific Foundation & Mechanism

Photochemical Mechanism

Unlike diazirines which generate carbenes, the isoxazole ring in MIA undergoes a distinct photochemical transformation upon irradiation with UV light (typically 254 nm ).

  • Excitation: Absorption of UV photons excites the isoxazole ring.

  • Ring Contraction: The N-O bond cleaves, leading to a ring contraction that forms a reactive 2H-azirine intermediate.

  • Reactive Species Formation: The azirine rearranges into a highly electrophilic ketenimine or acyl nitrene species.

  • Crosslinking: This intermediate rapidly reacts with adjacent nucleophiles on the protein surface.

    • Primary Targets: Carboxyl groups (Glutamate, Aspartate) and primary amines (Lysine).

    • Result: Formation of a stable covalent adduct (often an amide or ester linkage).

Mechanistic Diagram

Isoxazole_Mechanism ISO 3-Methyl-5-Isoxazolealanine (Stable Precursor) UV UV Irradiation (254 nm) ISO->UV AZI 2H-Azirine (Intermediate) UV->AZI N-O Cleavage KET Ketenimine / Acyl Nitrene (Electrophile) AZI->KET Rearrangement ADDUCT Covalent Protein-Ligand Complex KET->ADDUCT Nucleophilic Attack (Crosslinking) PROT Target Protein (Nucleophile: Glu/Asp/Lys) PROT->ADDUCT

Figure 1: Photochemical pathway of Isoxazole activation. The stable ring converts to a reactive electrophile under UV, capturing nearby protein nucleophiles.

Part 3: Experimental Protocol

Materials & Reagents
  • Probe: Peptide or small molecule containing 3-Methyl-5-Isoxazolealanine (MIA).

  • Buffer: PBS (pH 7.[1]4) or HEPES (25 mM, pH 7.5). Avoid Tris or buffers with high nucleophilic capacity if possible, though isoxazoles are generally robust.

  • Light Source: UV Crosslinker (e.g., Stratalinker) or Handheld UV Lamp emitting at 254 nm .

    • Note: While 365 nm is safer for proteins, isoxazoles have low absorbance there. 254 nm is required for efficient activation.

  • Vessels: Quartz cuvettes or 96-well plates (clear bottom, UV-transparent). Do not use standard polystyrene plastic for 254 nm irradiation as it absorbs UV.

Step-by-Step Workflow

Step 1: Probe-Protein Incubation

  • Prepare the target protein at 1–5 µM in Binding Buffer.

  • Add the MIA-containing probe at a concentration of 10–100 µM (typically 10x–20x excess over protein).

    • Control: Prepare a sample with excess unmodified ligand (competitor) to prove specific binding.

  • Incubate for 30–60 minutes at 4°C or Room Temperature (depending on protein stability) to establish equilibrium.

Step 2: UV Irradiation (Crosslinking)

  • Transfer samples to a chilled 96-well plate (on ice) or quartz cuvettes.

  • Place the samples 2–5 cm from the UV source (254 nm).

  • Irradiate for 5–10 minutes .

    • Optimization: Perform a time-course (1, 3, 5, 10 min) to maximize crosslinking while minimizing protein degradation.

    • Cooling: Keep samples on ice to prevent heat denaturation.

Step 3: Post-Reaction Processing

  • Quench the reaction? Generally not required as the light source is removed, but you may add a slight excess of free amine (e.g., Ammonium Bicarbonate) if worried about residual reactive species, though the lifetime is short.

  • Analysis Option A (Gel-Based): If the probe has a fluorophore or biotin handle, run SDS-PAGE.

  • Analysis Option B (Mass Spec - Recommended):

    • Precipitate protein (Acetone/TCA).

    • Redissolve in denaturation buffer (8M Urea).

    • Reduce (DTT) and Alkylate (IAA).

    • Digest with Trypsin (or Chymotrypsin).

    • Analyze via LC-MS/MS.[2]

Step 4: Data Analysis (Mass Spectrometry)

  • Search MS data for the specific mass shift corresponding to the probe addition.

  • Mass Shift Calculation:

    • MIA (Intact) MW: ~170.16 Da (residue mass).

    • Crosslink: The mass addition equals the mass of the probe minus any leaving groups (usually none for isoxazole rearrangement) or plus the nucleophile.

    • Note: Look for modifications on Glutamate (+ probe mass) or Aspartate .

Workflow Diagram

Workflow STEP1 1. Equilibration Mix Protein + MIA Probe (30 min, 4°C) STEP2 2. UV Irradiation 254 nm, 5-10 min (On Ice) STEP1->STEP2 Establish Binding STEP3 3. Digestion Trypsin/Lys-C (Overnight) STEP2->STEP3 Covalent Linkage Formed STEP4 4. LC-MS/MS Analysis Search for Mass Shift on Glu/Asp/Lys STEP3->STEP4 Peptide Fragments

Figure 2: Experimental workflow for identifying binding sites using MIA probes.

Part 4: Critical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Crosslinking Yield Insufficient UV energy or wavelength mismatch.Ensure 254 nm source is used. 365 nm is ineffective for isoxazoles. Increase time to 15 min (monitor protein stability).
Protein Precipitation UV-induced denaturation or heat.Keep samples strictly on ice during irradiation. Use a "pulsed" irradiation (1 min on, 1 min off).
Non-Specific Labeling Probe concentration too high.Titrate probe down. Use a "Competitor" control (add 100x excess of non-photoactive ligand) to verify site specificity.
No Adduct Found in MS Incorrect database search parameters.Ensure the dynamic modification mass is calculated correctly based on the rearranged isoxazole structure attached to Glu/Asp.

Part 5: References

  • Cheng, K., et al. (2022).[3][4] "Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics." Angewandte Chemie International Edition, 61(38), e202209947. Link

  • Singh, B., & Ullman, E. F. (1967). "Photochemistry of isoxazoles. I. The photoisomerization of 3,5-diphenylisoxazole." Journal of the American Chemical Society, 89(26), 6911–6916. Link

  • Makino, Y., et al. (2021). "Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods." bioRxiv. Link

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry, 7(2), 159-183. Link

Sources

Application

Application Note & Protocol: A Guide to the Reagents for the Synthesis of 5-Isoxazolealanine, 3-Methyl Precursors

Introduction The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals. The non-proteinogenic amino acid, 5-isoxazolealanine, and its derivatives, particularly the 3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals. The non-proteinogenic amino acid, 5-isoxazolealanine, and its derivatives, particularly the 3-methyl substituted analog, are of significant interest to researchers in drug development. These compounds serve as versatile building blocks for creating novel peptides and small molecule drugs with potential therapeutic applications, including their use as bromodomain-binding acetyl-lysine mimics.[1] This guide provides a detailed overview of the necessary reagents and protocols for the synthesis of the 3-methyl precursor to 5-isoxazolealanine, focusing on a robust and well-established synthetic route.

Synthetic Strategy Overview

The synthesis of 3-methyl-5-isoxazolealanine is typically achieved through a multi-step process. The core strategy involves the construction of a functionalized 3-methylisoxazole ring, which is then used to alkylate a glycine anion equivalent. The final steps involve hydrolysis and decarboxylation to yield the desired amino acid. This approach is a modification of the classical malonic ester synthesis for α-amino acids.[2]

The overall workflow can be summarized as follows:

G A Synthesis of 3-Methylisoxazol-5(4H)-one B Chlorination to form 5-(Chloromethyl)-3-methylisoxazole A->B POCl3, Triethylamine C Alkylation of Diethyl Acetamidomalonate B->C Diethyl Acetamidomalonate, Strong Base (e.g., NaOEt) D Hydrolysis and Decarboxylation C->D Acid Hydrolysis (e.g., HCl) E Final Product: 3-Methyl-5-isoxazolealanine D->E

Figure 1: Overall synthetic workflow for 3-methyl-5-isoxazolealanine.

Part 1: Synthesis of the Key Intermediate: 5-(Chloromethyl)-3-methylisoxazole

The pivotal intermediate for this synthesis is 5-(chloromethyl)-3-methylisoxazole. This compound is a versatile building block due to its reactive chloromethyl group, which allows for subsequent nucleophilic substitution reactions.[1] The synthesis of this intermediate is typically achieved in two main stages: formation of the isoxazole ring followed by chlorination.

Stage 1: Synthesis of 3-Methylisoxazol-5(4H)-one

A common and efficient method for the synthesis of 3-methylisoxazol-5(4H)-one derivatives is the one-pot, three-component reaction of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and hydroxylamine hydrochloride.[3][4][5][6] This reaction can be catalyzed by various reagents, including weak acids or bases, and can often be performed in environmentally benign solvents like water.[3][4][5][6]

Protocol 1: Synthesis of 3-Methylisoxazol-5(4H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a suitable aldehyde (1 equivalent) in an appropriate solvent such as water or ethanol.[4]

  • Catalyst Addition: Add a catalytic amount of a mild acid or base (e.g., pyridine, tartaric acid, or an amine-functionalized solid support).[7][8]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent like ethanol, and dried.[4]

Table 1: Reagents for the Synthesis of 3-Methylisoxazol-5(4H)-one

ReagentMolar Mass ( g/mol )RoleKey Considerations
Ethyl Acetoacetate130.14β-ketoesterStarting material
Hydroxylamine Hydrochloride69.49Nitrogen sourceForms the N-O bond of the isoxazole
Aldehyde (e.g., Benzaldehyde)106.12Carbon sourceReacts with the β-ketoester and hydroxylamine
Catalyst (e.g., Pyridine)79.10CatalystA mild base to facilitate the reaction[7]
Solvent (e.g., Water, Ethanol)18.02, 46.07SolventA green solvent option is often preferred[4]
Stage 2: Chlorination of 3-Methylisoxazol-5(4H)-one

The conversion of the 3-methylisoxazol-5(4H)-one to 5-chloro-3-methylisoxazole is a critical step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

Protocol 2: Synthesis of 5-Chloro-3-methylisoxazole

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend 3-methylisoxazol-5(4H)-one (1 equivalent) in phosphorus oxychloride (POCl₃).

  • Base Addition: Cool the mixture in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.[9]

  • Reaction: After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Extract the product with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-chloro-3-methylisoxazole.[9] Purification can be achieved by column chromatography.

Part 2: Synthesis of 3-Methyl-5-isoxazolealanine

The final steps of the synthesis involve the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation. This is a well-established method for the preparation of α-amino acids.[2][10]

Stage 1: Alkylation of Diethyl Acetamidomalonate

In this step, a strong base is used to deprotonate diethyl acetamidomalonate, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the 5-(chloromethyl)-3-methylisoxazole in an Sₙ2 reaction to form a new carbon-carbon bond.[2]

G A Diethyl Acetamidomalonate B Enolate Formation A->B Strong Base (e.g., NaOEt) C SN2 Attack on 5-(Chloromethyl)-3-methylisoxazole B->C D Alkylated Malonate Ester C->D

Figure 2: Mechanism of diethyl acetamidomalonate alkylation.

Protocol 3: Alkylation of Diethyl Acetamidomalonate

  • Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.05 equivalents) to anhydrous ethanol under an inert atmosphere.[2]

  • Addition of Malonate: To the sodium ethoxide solution, add diethyl acetamidomalonate (1 equivalent) and stir until dissolved.

  • Alkylation: Add 5-(chloromethyl)-3-methylisoxazole (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.[2]

  • Workup: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude alkylated product.[2]

Table 2: Reagents for the Alkylation Step

ReagentMolar Mass ( g/mol )RoleKey Considerations
Diethyl Acetamidomalonate217.22Glycine equivalentThe starting material for the amino acid backbone[10]
Sodium Ethoxide68.05Strong BaseDeprotonates the malonate ester[2]
5-(Chloromethyl)-3-methylisoxazole131.55Alkylating agentProvides the isoxazole side chain[1]
Anhydrous Ethanol46.07SolventMust be dry to prevent quenching of the base
Stage 2: Hydrolysis and Decarboxylation

The final step is the conversion of the alkylated malonate ester to the desired amino acid. This is achieved by acidic hydrolysis, which removes the ester and acetyl protecting groups, followed by decarboxylation upon heating.[2]

Protocol 4: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude alkylated product from the previous step, add concentrated hydrochloric acid.[2]

  • Reaction: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester and amide groups.

  • Decarboxylation: Continue heating to effect decarboxylation, which occurs spontaneously from the resulting malonic acid intermediate.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the crude amino acid hydrochloride salt. The product can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization. The free amino acid can be obtained by adjusting the pH of an aqueous solution of the hydrochloride salt to its isoelectric point.

Conclusion

The synthesis of 3-methyl-5-isoxazolealanine is a multi-step process that relies on a series of well-established organic reactions. By carefully selecting the appropriate reagents and adhering to the detailed protocols outlined in this guide, researchers can successfully synthesize this valuable amino acid precursor for use in drug discovery and development.

References

  • LookChem. (n.d.). Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Retrieved from [Link]

  • PMC. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • Semantic Scholar. (2004, December 20). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate. Retrieved from [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Methyl-5-isoxazoleacetic acid 98 19668-85-0. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Semantic Scholar. (2022, May 31). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • MDPI. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl (acetylamino)(2-methyl-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2018, May 19). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922959A - Method for preparing intermediate diethyl acetamidomalonate through organic synthesis.
  • The Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 5-Isoxazolealanine 3-methyl in aqueous buffers

Executive Summary: The Solubility Paradox The Core Issue: Researchers frequently encounter a frustrating phenomenon with 5-Isoxazolealanine, 3-methyl (and structurally related glutamate receptor agonists like AMPA or ACP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

The Core Issue: Researchers frequently encounter a frustrating phenomenon with 5-Isoxazolealanine, 3-methyl (and structurally related glutamate receptor agonists like AMPA or ACPA): the powder refuses to dissolve in neutral buffers (PBS, ACSF) or pure water, often floating on the surface despite vigorous vortexing.[1]

The Cause: This compound is a zwitterion (inner salt).[1] At neutral pH, the amine group is protonated (


) and the carboxylic acid is deprotonated (

).[1] These opposite charges create a crystal lattice with extremely high cohesive energy—essentially, the molecules attract each other more strongly than water molecules can pull them apart.[1]

The Solution: You must shift the pH away from the isoelectric point (pI) to break the lattice before diluting into your physiological buffer.[1]

The Mechanics of Dissolution (Theory)

To solubilize this compound, you must force it into a single charged state (anionic or cationic) to overcome the lattice energy.[1]

StatepH ConditionCharge DominanceSolubility
Cationic Acidic (pH < 2)

High
Zwitterionic Neutral (pH 4–8)

Insoluble (Precipitates)
Anionic Basic (pH > 10)

High

Critical Rule: Never attempt to dissolve the powder directly in neutral buffer (PBS/ACSF).[1] The buffering capacity will fight the pH shift required to dissolve the particle, resulting in a stable suspension that clogs filters and ruins concentration accuracy.[1]

Troubleshooting Guide (Q&A)

Q1: I added the powder to distilled water/PBS and it is floating. Vortexing doesn't help.[1] Is my batch defective?

A: No, your batch is likely pure.[1] High purity amino-isoxazoles often appear hydrophobic due to the strong crystal lattice described above.[1][2]

  • Immediate Fix: Do not add more water.[1] Add 1.0 M NaOH (or 1.0 M HCl) dropwise.[1] You will see the floating clumps dissolve instantly upon contact with the acid/base.[1]

  • Prevention: Always predissolve in a small volume of acid or base before adding the bulk solvent.[1]

Q2: Can I use DMSO to dissolve it?

A: Yes, DMSO is an effective solvent for this compound class (typically soluble >100 mM).[1]

  • The Catch: DMSO is often undesirable for electrophysiology (e.g., patch-clamp) or sensitive cell culture assays as it can alter membrane permeability.[1]

  • Recommendation: If your assay tolerates DMSO (<0.1% final concentration), this is the easiest method.[1] If not, use the Aqueous Acid/Base Method (Protocol A below).[1]

Q3: I dissolved it in NaOH, but when I added it to my ACSF (Artificial Cerebrospinal Fluid), it precipitated again. Why?

A: This is "pH Shock."[1] You likely added a highly concentrated alkaline stock directly into a buffer that brought the local pH back to the compound's isoelectric point (pI) too quickly, or the final concentration exceeded the solubility limit at neutral pH.[1]

  • Fix: Ensure your working concentration (after dilution) is well below the solubility limit (typically <10 mM for working solutions).[1] Add the stock solution slowly to the vortexing buffer to prevent local high-concentration pockets.[1]

Q4: Which is better: HCl or NaOH?

A: Both work, but NaOH is generally preferred for isoxazole-propionic acids.[1][2]

  • Reasoning: The isoxazole ring can be sensitive to strong mineral acids over long periods.[1] Furthermore, many physiological buffers (like HEPES or Bicarbonate) are easier to re-adjust from a slightly basic starting point than from a highly acidic one.[1]

Master Protocols

Protocol A: The Aqueous Acid/Base Method (Physiology Safe)

Best for: Electrophysiology, Slice Culture, In Vivo injections.[1]

Materials:

  • Compound: 5-Isoxazolealanine, 3-methyl (Solid)[2]

  • Solvent 1: 1.0 M NaOH (or 1.0 M HCl)[1]

  • Solvent 2: Distilled Water (

    
    )[1][2]
    
  • Target Stock Concentration: 10 mM - 50 mM[2]

Step-by-Step:

  • Weigh the desired amount of powder into a microcentrifuge tube.

  • Calculate the molar equivalents. You need approximately 1.1 molar equivalents of base/acid.[1]

    • Rule of Thumb: For every 10 mg of compound, start with ~30–50 µL of 1.0 M NaOH.[1]

  • Add the Base: Add the calculated volume of 1.0 M NaOH directly to the powder.[1]

  • Agitate: Vortex or sonicate briefly.[1] The solution should become clear and yellow/colorless.[1]

    • Troubleshoot: If particles remain, add 1.0 M NaOH in 5 µL increments until fully dissolved.[1]

  • Dilute: Once fully dissolved, slowly add

    
     to reach your final stock volume.[1]
    
  • pH Check (Optional): Check the pH of this stock. It will be basic. Do not neutralize the stock solution itself, or it may precipitate.[1] Neutralization happens when you dilute this stock 1:1000 into your experimental buffer.[1]

Protocol B: The DMSO Method

Best for: High-throughput screening, robust cell lines.[1][2]

  • Add 100% DMSO to the powder to achieve a 100 mM stock.[1]

  • Vortex until clear.

  • Store aliquots at -20°C.

  • Usage: Dilute at least 1:1000 into aqueous buffer immediately before use to keep DMSO <0.1%.

Visual Decision Matrix

The following diagram illustrates the workflow for solubilizing zwitterionic isoxazole derivatives.

SolubilityWorkflow Start Start: 5-Isoxazolealanine Powder CheckApp Check Application Tolerance Start->CheckApp DMSO_OK Is DMSO tolerated? CheckApp->DMSO_OK UseDMSO Protocol B: DMSO Dissolution (Soluble >100mM) DMSO_OK->UseDMSO Yes UseAq Protocol A: Aqueous Method DMSO_OK->UseAq No (e.g., Neurons) Final Stock Solution Ready (Store -20°C) UseDMSO->Final Step1 Add 1.0 M NaOH (approx 1.1 eq) Directly to powder UseAq->Step1 Step2 Vortex until CLEAR (Do not add water yet) Step1->Step2 Step3 Dilute with dH2O to target vol Step2->Step3 Step3->Final Precip Precipitation Warning: Do not neutralize stock pH directly. Step3->Precip

Caption: Decision tree for solubilizing zwitterionic isoxazole agonists. Note the critical step of adding base/acid before water.[1]

References & Data Validation

  • Chemical Identity & Class Behavior:

    • The solubility profile described (zwitterionic insolubility at neutral pH) is characteristic of the 3-isoxazolol and isoxazole-propionic acid class, including AMPA and ACPA.[1][2]

    • Source:PubChem Compound Summary for AMPA (Isoxazole analog) . National Center for Biotechnology Information (2025).[1] PubChem CID 125407.[1] Link

  • Standard Protocol for Isoxazole Agonists:

    • Vendor datasheets (e.g., Tocris, Hello Bio) universally recommend the "1.1 eq NaOH" method for this chemical class.[1]

    • Source:Tocris Bioscience Solubility Guide . "Solubilizing Amino Acids and Zwitterions." Link

  • pKa and Isoelectric Point Data:

    • Isoxazole-3-ol derivatives typically exhibit pKa values of ~2.4 (carboxyl) and ~9.0 (amine), resulting in a pI near neutral pH where solubility is lowest.[1][2]

    • Source:Krogsgaard-Larsen, P., et al. (1980).[1] "Excitatory amino acid agonists.[1] Structural and biological studies." Journal of Medicinal Chemistry. Link

(Note: "5-Isoxazolealanine 3-methyl" is a non-standard nomenclature often referring to (RS)-2-Amino-3-(3-methyl-5-isoxazolyl)propionic acid.[2] Ensure you verify the CAS number of your specific vial, but the solubility physics remains identical for this isomer.)

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation During Isoxazole Ring Closure

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the construction of the i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the construction of the isoxazole ring. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] However, their synthesis is often plagued by the formation of stubborn byproducts and regioisomers that can complicate purification and reduce yields.

This document moves beyond simple protocols to explain the causal factors behind common synthetic pitfalls. By understanding the "why," you can make informed decisions to optimize your reaction conditions, minimize side reactions, and streamline your path to the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during isoxazole synthesis, categorized by the observable problem.

Problem 1: Low or No Yield of the Desired Isoxazole

A low yield is a frustratingly common issue that can stem from multiple points in the synthetic process. A systematic evaluation of starting materials and reaction parameters is essential.

Causality & Mechanism

Low conversion can be traced to three primary areas: integrity of starting materials, suboptimal reaction conditions, or the instability of key intermediates. For instance, in 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly susceptible to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-remove byproduct.[4] In condensation reactions, the equilibrium between reactants and the cyclized intermediate may not favor product formation under the chosen conditions.

Troubleshooting Workflow

To diagnose the root cause of low yield, follow this logical progression:

LowYield_Troubleshooting Start Low or No Yield Observed Check_SM Verify Starting Material Integrity (Purity, Activity, Stability) Start->Check_SM Check_Conditions Analyze Reaction Conditions (Temp, Time, Stoichiometry) Check_SM->Check_Conditions If SMs are pure Optimize_SM Solution: - Re-purify/Re-characterize SMs - Use fresh reagents Check_SM->Optimize_SM If SMs are suspect Check_Intermediate Consider Intermediate Stability (e.g., Nitrile Oxide Dimerization) Check_Conditions->Check_Intermediate If conditions seem optimal Optimize_Conditions Solution: - Titrate temp/time via TLC/LC-MS - Screen solvents/catalysts - Adjust stoichiometry Check_Conditions->Optimize_Conditions If conditions are suboptimal Optimize_Intermediate Solution (for 1,3-Dipolar): - Slow addition of precursor - Ensure high concentration of dipolarophile Check_Intermediate->Optimize_Intermediate If dimerization is likely Resolution Improved Yield Optimize_SM->Resolution Optimize_Conditions->Resolution Optimize_Intermediate->Resolution

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Actionable Solutions
  • Starting Material Integrity :

    • 1,3-Dicarbonyls : These compounds can exist as keto-enol tautomers, affecting their reactivity. Confirm the structure and purity by NMR before use.[4]

    • Hydroxylamine Hydrochloride : This reagent is a crucial component.[5][6] Ensure it is dry and of high purity, as contaminants like hydrazine can lead to pyrazole byproducts.[7]

    • Nitrile Oxide Precursors (e.g., Aldoximes) : Confirm purity. For in-situ generation, the quality of the oxidant (e.g., NCS, sodium hypochlorite) is paramount.[8]

  • Reaction Condition Optimization :

    • Temperature & Time : Monitor your reaction by TLC or LC-MS. Insufficient time leads to low conversion, while excessive time can cause product degradation.[4] Some cycloadditions require low temperatures initially to control the generation of the nitrile oxide, followed by warming to drive the reaction.[4]

    • Solvent & Catalyst : The choice of solvent can dramatically impact yield. Consider screening a range of solvents with different polarities. For challenging transformations, technologies like ultrasound irradiation have been shown to improve yields and shorten reaction times.[9][10]

  • Intermediate Stability (1,3-Dipolar Cycloadditions) :

    • To minimize the dimerization of nitrile oxides into furoxans, generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[4]

    • Employ slow addition of the nitrile oxide precursor (e.g., an aldoxime/oxidant mixture) to a solution of the alkyne. This keeps the instantaneous concentration of the reactive dipole low, favoring the desired cycloaddition over dimerization.[4]

Problem 2: Formation of a Mixture of Regioisomers

Regioisomer formation is arguably the most common byproduct challenge, especially when using unsymmetrical 1,3-dicarbonyls or alkynes. Controlling regioselectivity is key to a clean reaction.

Causality & Mechanism

Regioselectivity is governed by a delicate interplay of steric and electronic factors of the two reactants, as well as the reaction conditions.[4] In the Claisen condensation, hydroxylamine can attack either of the two carbonyl carbons of an unsymmetrical 1,3-diketone. In 1,3-dipolar cycloadditions, the orientation of the nitrile oxide relative to the alkyne determines the substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted).

Regioselectivity_Paths cluster_claisen Claisen Condensation cluster_cycloaddition 1,3-Dipolar Cycloaddition Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) IsomerA Path A (Attack at C1) Diketone->IsomerA IsomerB Path B (Attack at C2) Diketone->IsomerB NH2OH NH2OH·HCl ProductA ProductA IsomerA->ProductA 3-R1, 5-R2 Isoxazole ProductB ProductB IsomerB->ProductB 3-R2, 5-R1 Isoxazole Dipole Nitrile Oxide (R1-CNO) Orientation1 Path X Dipole->Orientation1 Orientation2 Path Y Dipole->Orientation2 Alkyne Unsymmetrical Alkyne (R2-CC-R3) ProductX ProductX Orientation1->ProductX 3-R1, 4-R2, 5-R3 Isoxazole ProductY ProductY Orientation2->ProductY 3-R1, 4-R3, 5-R2 Isoxazole

Caption: Divergent pathways leading to regioisomers in common isoxazole syntheses.

Actionable Solutions

Regaining control over regioselectivity involves modifying the reaction environment to favor one pathway over another.

  • Modify Reaction Conditions :

    • Solvent Choice : Solvent polarity can profoundly influence which regioisomer is favored. For example, in the reaction of β-enamino diketones with hydroxylamine, switching from protic ethanol to aprotic acetonitrile can invert the major product ratio.[2][4]

    • pH Adjustment : In Claisen-type syntheses, acidic conditions often favor one isomer over another. A screen of pH conditions can be a simple and effective optimization step.

    • Lewis Acid Catalysis : The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can effectively control regioselectivity in reactions involving β-enamino diketones by coordinating to a specific carbonyl group and directing the nucleophilic attack of hydroxylamine.[2][3][4]

  • Modify Substrate :

    • Steric Hindrance : Increase the steric bulk on one of the directing groups of your substrate. This can physically block the approach of the reagent to one reactive site, favoring reaction at the less hindered position.

    • Electronic Effects : Modify the electronic properties of substituents on the alkyne or nitrile oxide. Electron-withdrawing or -donating groups alter the frontier molecular orbital (FMO) energies, which dictates the preferred orientation of the cycloaddition.[11]

    • Use Directing Substrates : Employing substrates like β-enamino diketones instead of standard 1,3-dicarbonyls can provide superior regiochemical control.[3][4][12]

Data Presentation: Solvent & Additive Effects on Regioselectivity

The following table, based on data for the cyclocondensation of β-enamino diketones, illustrates how reaction parameters can be tuned to favor a specific regioisomer.[2][4]

EntrySolventAdditive (equiv.)Temp (°C)Ratio (Regioisomer A : B)Dominant Product
1EtOHNoneRT30 : 70B
2MeCNNoneRT75 : 25A
3MeCNBF₃·OEt₂ (0.5)RT>95 : 5 (Isomer C)C (Different Regioisomer)
4MeCNBF₃·OEt₂ (2.0)Reflux>98 : 2 (Isomer D)D (Another Regioisomer)

This table is illustrative, based on trends reported in the literature. Actual ratios are substrate-dependent.

Problem 3: Specific Byproduct Formation in Chalcone-Based Syntheses

Syntheses starting from α,β-unsaturated ketones (chalcones) are common but can yield specific, partially-reduced, or rearranged byproducts.[1][13][14]

Causality & Mechanism

The reaction of a chalcone with hydroxylamine proceeds via Michael addition, followed by cyclization and dehydration. If the final dehydration step is incomplete, the isoxazoline (a 4,5-dihydroisoxazole) will be isolated as a major byproduct.[7] Separately, if the hydroxylamine attacks the carbonyl group but fails to undergo the Michael addition, the chalcone oxime will be formed.[7]

Chalcone_Byproducts Chalcone Chalcone + NH2OH·HCl Intermediate Addition/Cyclization Intermediate Chalcone->Intermediate Oxime Byproduct: Chalcone Oxime (No Cyclization) Chalcone->Oxime Favored under certain pH/conditions Isoxazole Desired Isoxazole Intermediate->Isoxazole Dehydration (Desired Path) Isoxazoline Byproduct: Isoxazoline (Incomplete Dehydration) Intermediate->Isoxazoline Workup before Dehydration

Caption: Formation of isoxazoline and oxime byproducts from chalcones.

Actionable Solutions
  • To Minimize Isoxazoline Formation : The key is to drive the final dehydration step to completion.

    • Use a Stronger Base : Switching from a mild base like sodium acetate to a stronger one like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote the elimination of water.[7]

    • Increase Temperature/Time : Refluxing the reaction for a longer period can provide the energy needed for dehydration.[7]

    • Add a Dehydrating Agent : In some systems, adding a chemical dehydrating agent or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.

  • To Minimize Chalcone Oxime Formation : The goal is to favor the Michael addition over simple condensation at the carbonyl.

    • Optimize pH : The relative rates of these two competing reactions are often pH-dependent. Altering the pH by changing the base or adding acid can shift the equilibrium toward the desired pathway.[7]

    • Solvent Choice : The solvent can influence the conformation of the chalcone and the nucleophilicity of the hydroxylamine. Screening solvents like ethanol, methanol, or acetic acid is recommended.[7]

Frequently Asked Questions (FAQs)

Q1: What are the two most common synthetic routes for isoxazoles? A1: The two most prevalent and versatile methods are the Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, and the Huisgen 1,3-dipolar cycloaddition, which is the reaction of a nitrile oxide with an alkyne.[4][15]

Q2: My isoxazole appears to be decomposing during workup or column chromatography. Why? A2: The N-O bond in the isoxazole ring is its Achilles' heel. It is susceptible to cleavage under certain conditions:

  • Reductive Conditions : Catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) will readily cleave the N-O bond.[4]

  • Strongly Basic Conditions : Some substituted isoxazoles can undergo ring-opening when exposed to strong bases, especially at elevated temperatures.[4]

  • Photochemical Conditions : UV irradiation can induce rearrangement or cleavage of the isoxazole ring.[4] To mitigate this, use mild workup procedures (avoid strong acids/bases), protect the compound from light if it is sensitive, and use caution with certain transition metals.

Q3: I'm struggling to separate my desired isoxazole from a byproduct with a very similar Rf value. What can I do? A3: This is a common purification challenge.[4]

  • Optimize Column Chromatography : Systematically screen different eluent systems. Sometimes a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) or the addition of a small amount of triethylamine or acetic acid can dramatically improve separation.

  • Crystallization : If your product is a solid, this can be a highly effective purification method. Screen a wide range of solvents and solvent mixtures to find conditions that favor the crystallization of your desired product, leaving the impurity in the mother liquor.

  • Chemical Derivatization : As a last resort, it may be possible to selectively react either the product or the impurity to form a derivative that is much easier to separate. The protecting or derivatizing group can then be removed in a subsequent step.[4]

Q4: Can I use microwave irradiation to improve my reaction? A4: Yes, microwave-assisted synthesis is often an excellent method for isoxazole formation. It can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of thermal degradation byproducts.[4][16] It is particularly effective for both condensation and cycloaddition reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis from a Chalcone

This two-step protocol first involves the Claisen-Schmidt condensation to form the chalcone, followed by cyclization with hydroxylamine.[1][4][14]

  • Chalcone Synthesis :

    • Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

    • To the stirred solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry. Recrystallize if necessary.

  • Isoxazole Formation :

    • In a round-bottom flask, add the chalcone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a suitable solvent (e.g., ethanol, acetic acid).

    • Add a base (e.g., KOH, NaOH, or sodium acetate). The choice and amount of base are critical and may require optimization.

    • Reflux the mixture for 2-8 hours, monitoring by TLC until the starting chalcone is consumed.

    • After cooling, pour the reaction mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition (In-Situ Nitrile Oxide Generation)

This protocol describes the in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.[8][11][17]

  • Reaction Setup :

    • To a stirred solution of the alkyne (1.0 eq.) and the corresponding aldoxime (1.1 eq.) in a suitable solvent (e.g., CH₂Cl₂, THF, or toluene) at 0 °C, add a solution/suspension of an oxidant. A common oxidant is N-Chlorosuccinimide (NCS) in DMF or aqueous sodium hypochlorite (bleach).

  • Nitrile Oxide Generation & Cycloaddition :

    • After the addition of the oxidant, add a base (e.g., triethylamine, pyridine) dropwise to the reaction mixture at 0 °C. The base will induce elimination to form the nitrile oxide.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup and Purification :

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization to yield the pure isoxazole.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. (2018). RSC Publishing.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. (n.d.).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Hydroxylamine hydrochloride: Significance and symbolism. (2025). Benchchem.
  • Technical Support Center: Synthesis of Isoxazoles
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. (n.d.).
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PMC.
  • synthetic reactions using isoxazole compounds. (n.d.). Semantic Scholar.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
  • Stability issues of the oxazole ring in (2,5 - (n.d.). Benchchem.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • synthesis of novel isoxazole derivatives from 1,3-diketone deriv
  • CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES. (2021). Chemistry of Heterocyclic Compounds.
  • The Mechanism of Isoxazole Formation from Chalcones and Their Deriv
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Semantic Scholar.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). PMC.
  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2025).
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Calibration for 5-Isoxazolealanine (5-IA)

Introduction Welcome to the Technical Support Center. You are likely here because 5-Isoxazolealanine (5-IA)—a polar, non-canonical amino acid—is presenting challenges at the lower limits of quantitation (LLOQ).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because 5-Isoxazolealanine (5-IA)—a polar, non-canonical amino acid—is presenting challenges at the lower limits of quantitation (LLOQ). Unlike lipophilic drugs that behave predictably on C18 columns, 5-IA combines the polarity of an amino acid with the specific ionization chemistry of the isoxazole ring.

This guide moves beyond basic operation manuals. It addresses the causality of calibration failures and provides self-validating protocols to ensure your data meets rigorous bioanalytical standards (FDA/EMA).

Module 1: Method Development & Pre-Calibration

Before injecting your first standard, ensure your system physics matches the analyte's chemistry.

Chromatographic Strategy: The Polarity Problem

The Issue: 5-IA is highly polar. On standard C18 columns, it often elutes in the "void volume" (dead time), where un-retained salts cause massive ion suppression. The Fix:

  • Recommended: HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Why: HILIC retains polar compounds using an aqueous layer on the stationary phase. This moves 5-IA away from the suppression zone.

    • Mobile Phase: High Acetonitrile (85-90%) starting conditions with 10mM Ammonium Formate (pH 3.0).

  • Alternative: Specialized Polar-Embedded C18 .

    • Why: If you must use Reverse Phase, standard C18 is insufficient. Use a column capable of 100% aqueous stability (e.g., T3 bonding) to retain the alanine backbone.

Ionization Physics (MS Source)
  • Mode: ESI Positive (+).[1][2][3][4][5]

  • Mechanism: Protonation occurs readily on the primary amine of the alanine side chain (

    
     approx. m/z 157).
    
  • Critical Parameter: Desolvation Temperature . Isoxazole rings can be thermally labile. If your signal is unstable, lower the source temperature by 50°C and re-optimize.

Module 2: The Calibration Protocol (Step-by-Step)

Standard Preparation (Avoiding Serial Dilution Errors)

Objective: Create a calibration range from 0.5 ng/mL (LLOQ) to 500 ng/mL. Solvent: Match the starting mobile phase (e.g., 90% ACN for HILIC). Never dissolve standards in 100% water for HILIC injection; it causes peak distortion.

Standard IDConc. (ng/mL)PreparationPurpose
STD-8 500Stock dilutionULOQ (Upper Limit)
STD-7 2501:1 dilution of STD-8Linearity Check
STD-6 100Dilution from StockMid-Range
STD-5 501:1 dilution of STD-6Mid-Range
STD-4 10Dilution from StockLow-Range
STD-3 2.51:4 dilution of STD-4Sensitivity Check
STD-2 1.0Dilution of STD-3Approach LLOQ
STD-1 0.5Dilution of STD-2LLOQ (Critical)
Blank 0Solvent onlyCarryover Check
The Internal Standard (IS) Rule

Mandatory: You must use an Internal Standard to correct for ionization suppression.

  • Gold Standard:

    
    - or 
    
    
    
    -labeled 5-IA.
  • Acceptable Analog: A structural isomer or close analog (e.g., Ibotenic acid, if chromatographically resolved) that elutes near but not exactly with 5-IA.

Regression & Weighting

The Protocol:

  • Plot Area Ratio (Analyte Area / IS Area) vs. Concentration .

  • Apply Weighting:

    
    .
    
    • Scientific Rationale: MS variance is heteroscedastic (variance increases with concentration). Unweighted linear regression biases the curve toward high concentrations, causing massive errors at the LLOQ.

      
       weighting normalizes this error [1][3].
      

Module 3: Troubleshooting Center (FAQs)

Q1: My calibration curve is non-linear at the low end (concave up). Why?

Diagnosis: This is classic Adsorption (Non-specific Binding) . The Mechanism: At low concentrations (e.g., <5 ng/mL), 5-IA molecules stick to the glass walls of your autosampler vials or the metallic surfaces of the LC flow path. The detector "sees" less than you injected. The Fix:

  • Vials: Switch to Silanized Glass or Polypropylene vials immediately.

  • Additives: Add 0.1% BSA (Bovine Serum Albumin) or a carrier protein to your sample solvent to "coat" the active sites on the glass.

Q2: I see 5-IA signal in my Blank samples (Carryover).

Diagnosis: The isoxazole moiety can interact with metallic injector needles. The Fix:

  • Needle Wash: Implement a dual-wash system.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (dissolves hydrophobic residue).

    • Wash 2 (Aqueous): Water + 0.1% Formic Acid (removes the polar 5-IA).

  • Valve Switching: Ensure the rotor seal is PEEK, not Vespel (Vespel can adsorb amines at high pH).

Q3: My QC samples at the LLOQ are failing (>20% CV).

Diagnosis: Low Signal-to-Noise (S/N) or Matrix Interference. The Fix:

  • Check Transitions: Are you monitoring the generic "amino acid" loss (m/z 157 -> 111, loss of HCOOH)? This is noisy. Optimize for a ring-cleavage fragment specific to isoxazole for better specificity.

  • Matrix Match: Are your standards in solvent while QCs are in plasma? You must prepare calibration standards in the same biological matrix (stripped plasma) to account for suppression [2].

Module 4: Visualization & Workflows

The Calibration Logic Flow

This diagram illustrates the decision-making process for accepting a calibration run.

CalibrationWorkflow Start Start Calibration Run Prep Prepare Stds (0.5 - 500 ng/mL) in Matrix Start->Prep Inject Inject Blank -> Stds -> QCs Prep->Inject CheckBlank Check Blank Signal Inject->CheckBlank Carryover >20% of LLOQ? CheckBlank->Carryover FailCarry FAIL: Clean Injector/Valve Carryover->FailCarry Yes Regression Fit Linear Regression Weighting: 1/x² Carryover->Regression No CheckAccuracy Check Back-Calculated Conc. Regression->CheckAccuracy Criteria Stds: ±15% (LLOQ ±20%) CheckAccuracy->Criteria Pass PASS: Proceed to Sample Analysis CheckAccuracy->Pass Within Limits Fail FAIL: Reject Run CheckAccuracy->Fail Outside Limits

Caption: Workflow for validating a 5-IA calibration curve. Note the critical checkpoint for carryover before regression fitting.

Troubleshooting Signal Loss

Use this logic tree when sensitivity drops unexpectedly.

TroubleshootingTree Issue Low Sensitivity / High LLOQ Check1 Check IS Signal Issue->Check1 IS_Stable IS Signal Stable Check1->IS_Stable Analyte Only Low IS_Drop IS Signal Dropped Check1->IS_Drop Both Low Adsorption Issue: Adsorption Action: Change Vials/Solvent IS_Stable->Adsorption Source Issue: Source/MS Action: Check Spray/Capillary IS_Drop->Source In Solvent Matrix Issue: Matrix Effect Action: Check Extraction Efficiency IS_Drop->Matrix In Plasma

Caption: Diagnostic tree distinguishing between instrument failure (Source) and chemistry failure (Adsorption/Matrix).

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tivesten, A., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]

  • Gu, H., et al. (2014). Good Practices in Bioanalytical Method Validation. Analytical Chemistry. (General reference on weighting schemes in LC-MS).

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: 3-Methyl-5-Isoxazolealanine vs. Glutamatergic Analogs

Topic: NMR spectral analysis and assignment of 5-Isoxazolealanine 3-methyl Content Type: Publish Comparison Guides Executive Summary & Structural Context[1][2][3][4] 5-Isoxazolealanine, 3-methyl (also known as 2-amino-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR spectral analysis and assignment of 5-Isoxazolealanine 3-methyl Content Type: Publish Comparison Guides

Executive Summary & Structural Context[1][2][3][4]

5-Isoxazolealanine, 3-methyl (also known as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid) is a critical non-canonical amino acid (NCAA) utilized as a bioisostere for L-Glutamic acid . By replacing the distal carboxylic acid of glutamate with a 3-methylisoxazole ring, researchers can modulate pKa, lipophilicity, and receptor subtype selectivity (particularly AMPA/Kainate receptors).

The primary analytical challenge in synthesizing and characterizing this molecule is not merely purity, but regiochemistry . The [3+2] cycloaddition reactions used to generate the isoxazole core frequently produce a mixture of the target 3-methyl-5-substituted isomer and the unwanted 5-methyl-3-substituted isomer. Standard LC-MS cannot distinguish these isobaric regioisomers.

This guide provides a definitive NMR-based protocol to authenticate 3-Methyl-5-Isoxazolealanine (Target), distinguishing it from its regioisomer and the natural standard, L-Glutamic Acid.

Structural Comparison
FeatureTarget: 3-Methyl-5-Isoxazolealanine Comparator 1: 5-Methyl-3-Isoxazolealanine Comparator 2: L-Glutamic Acid
Role Specific Glutamate BioisostereCommon Synthetic ByproductEndogenous Reference
Core Isoxazole (3,5-disubstituted)Isoxazole (3,5-disubstituted)Aliphatic Chain
Methyl Pos C3 (Adjacent to Nitrogen)C5 (Adjacent to Oxygen)N/A
Side Chain C5 (Adjacent to Oxygen)C3 (Adjacent to Nitrogen)C4 (Carboxyl)
pKa (Side chain) ~4.5 - 5.0 (Weakly Acidic)~4.5 - 5.0~4.2 (Carboxylic Acid)

NMR Assignment Strategy: The "Self-Validating" Workflow

To ensure authoritative identification, we employ a logic-gated assignment workflow. This relies on the distinct electronic environments of the isoxazole ring carbons (C3 vs. C5) and their correlations with the methyl and methylene protons.

Diagram 1: Regioisomer Discrimination Logic

This flowchart illustrates the decision process for distinguishing the 3-methyl derivative from the 5-methyl isomer using HMBC correlations.

RegioisomerLogic Start Start: Acquired 1H & HMBC Spectra Step1 Identify Methyl Singlet (~2.2 ppm) & Ring Proton Singlet (~6.3 ppm) Start->Step1 Decision HMBC Correlation from Methyl Protons Step1->Decision ResultA Methyl correlates to Imine Carbon (C=N, ~160 ppm) TARGET CONFIRMED (3-Me) Decision->ResultA Correlation to Upfield Ring Carbon ResultB Methyl correlates to Oxygenated Carbon (C-O, ~170 ppm) ISOMER IDENTIFIED (5-Me) Decision->ResultB Correlation to Downfield Ring Carbon

Caption: Logic flow for distinguishing 3-methyl vs. 5-methyl isoxazole regioisomers via HMBC heteronuclear connectivity.

Detailed Experimental Protocol

Reliable NMR data for zwitterionic amino acids requires strict control over pH and solvent conditions.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • pH Adjustment: The zwitterionic state can broaden signals.

    • Recommended: Add 2 equivalents of NaOD (40% in

      
      ) to reach pD > 10 . This ensures the amine is free (
      
      
      
      ) and the acid is carboxylate (
      
      
      ), sharpening the coupling patterns.
    • Alternative: DCl/D2O (pD < 1) for the cationic form.

  • Reference: TMSP (Trimethylsilylpropanoic acid) internal standard set to 0.00 ppm.

Acquisition Parameters (600 MHz recommended)
  • 1H (Proton): 30° pulse, 2s relaxation delay (d1), 64 scans.

  • 13C (Carbon): Power-gated decoupling, 256-1024 scans (quaternary carbons are slow to relax).

  • gHMBC: Optimized for long-range coupling (

    
    ).
    
  • NOESY: Mixing time 500ms (crucial for spatial proximity verification).

Diagram 2: Sample Preparation Workflow

Visualizing the critical steps to ensure reproducible spectral data.

PrepWorkflow Sample Solid Sample (5-10 mg) Tube NMR Tube (5mm High Precision) Sample->Tube Solvent Solvent: D2O (0.6 mL) Solvent->Tube Additive Additive: NaOD (2 eq) Additive->Tube pD > 10 Acquisition Acquisition: 1H, 13C, HMBC Tube->Acquisition Equilibration (5 min)

Caption: Preparation protocol using basic conditions to standardize the oligomeric state of the amino acid.

Comparative Data Analysis

The following table synthesizes expected chemical shifts based on isoxazole substituent effects and amino acid backbone characteristics.

Table 1: Chemical Shift Comparison ( , pD > 10)
AssignmentTarget: 3-Methyl-5-Isoxazolealanine Isomer: 5-Methyl-3-Isoxazolealanine L-Glutamate (Ref)
Methyl (

)

2.25 (s)

11.5

2.40 (s)

13.8
N/A
Ring Proton (H4)

6.35 (s)

103.5

6.15 (s)

101.2
N/A

-CH

3.95 (dd)

55.2

4.05 (dd)

54.8

3.75 (dd)

56.0

-CH2

3.15 - 3.35 (m)

28.5

3.05 - 3.25 (m)

26.0

2.0 - 2.1 (m)

28.0
Ring C3 (C=N)

~160.5

~152.0 (Side-chain attached)
N/A
Ring C5 (C-O)

~170.0 (Side-chain attached)

~172.5 (Methyl attached)
N/A
Key Diagnostic Signals (The "Fingerprint")
  • The Methyl Shift: The 3-methyl group is typically shielded (upfield) relative to the 5-methyl group due to the lack of direct oxygen attachment on the adjacent carbon.

  • The C5 Carbon: In the target molecule, the side chain is at C5. The C5 carbon appears extremely downfield (~170 ppm) characteristic of the

    
     enol ether-like environment.
    
  • HMBC Connectivity:

    • Target: Methyl protons (

      
       2.[1]25) show a strong cross-peak to the Imine Carbon (C3, ~160) .
      
    • Isomer: Methyl protons (

      
       2.[1]40) show a strong cross-peak to the Oxygenated Carbon (C5, ~172) .
      

Troubleshooting & Self-Validation

When analyzing your spectrum, apply these "sanity checks" to validate your assignment.

Check 1: The Integration Ratio
  • Expectation: The Methyl singlet (3H) must integrate 3:1 against the Ring Proton singlet (1H).

  • Failure Mode: If the ratio is skewed, you likely have a mixture of regioisomers. Check for "shadow peaks" near 2.40 ppm (indicating the 5-Me isomer).

Check 2: Solvent Effects[3][5]
  • If using DMSO-d6 instead of

    
    , expect the amide/amine protons to appear broad between 8.0 - 10.0 ppm. The ring proton (H4) often shifts downfield by ~0.2-0.4 ppm in DMSO compared to 
    
    
    
    .
  • Warning: Isoxazole rings can be sensitive to ring-opening in highly acidic aqueous conditions over long periods. Perform analysis within 4 hours of sample prep.

Check 3: NOE Verification
  • Target (3-Me): Strong NOE between Methyl (Pos 3) and Ring H4. Weak/No NOE between Methyl and

    
    -CH2 (Pos 5).
    
  • Isomer (5-Me): Strong NOE between Methyl (Pos 5) and Ring H4. Weak/No NOE between Methyl and

    
    -CH.
    

References

  • Krogsgaard-Larsen, P., et al. (1980). "Synthesis and Pharmacology of Novel Isoxazole Amino Acids as Glutamic Acid Agonists." Journal of Medicinal Chemistry.

  • Valera, F., et al. (2022).[2] "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles: NMR Characterization and Mechanistic Insights." Royal Society of Chemistry Advances.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10419909, (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propanoic acid (AMPA Analogues)." PubChem.

  • Hansen, J. J., & Krogsgaard-Larsen, P. (1990). "Isoxazole amino acids as excitatory neurotransmitter analogues: Structural requirements for agonist and antagonist activities." Med.[3] Res. Rev.

(Note: While specific "product sheets" for this exact regioisomer are rare, the spectral data above is derived from established substituent effects in isoxazole chemistry and analogous AMPA/Ibotenic acid derivatives found in the cited medicinal chemistry literature.)

Sources

Comparative

Comparative Guide: Ibotenic Acid vs. Isoxazolealanine Derivatives (AMPA &amp; 3-Methyl Isomers)

The following guide provides an in-depth technical comparison between Ibotenic Acid and its structural analog, 5-Isoxazolealanine, 3-methyl- (specifically addressing the likely intended potent agonist AMPA and the specif...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ibotenic Acid and its structural analog, 5-Isoxazolealanine, 3-methyl- (specifically addressing the likely intended potent agonist AMPA and the specific chemical entity 3-methyl-5-isoxazolealanine ).

Given the nomenclature specificity, this guide addresses two scenarios:

  • The Pharmacological Standard: Comparing Ibotenic Acid to AMPA (2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid), which is the standard "methyl-isoxazole-alanine" derivative used in potency studies.

  • The Structural Isomer: Clarifying the status of 3-methyl-5-isoxazolealanine (CAS 100959-34-0), a structural isomer often confused with potent agonists but lacking the critical pharmacophore for receptor activation.

Executive Summary & Nomenclature Clarification

Researchers often encounter confusion regarding isoxazole-based glutamate analogs due to complex numbering systems. This guide compares Ibotenic Acid (a broad-spectrum agonist) with AMPA (the selective agonist) and clarifies the inactivity of the 3-methyl-5-isoxazolealanine isomer.

Compound NameCommon Abbr.Chemical Structure NamePrimary TargetPotency Status
Ibotenic Acid IBO

-amino-3-hydroxy-5-isoxazoleacetic acid
NMDA, mGluRs (Group I/II)High (Broad Spectrum)
AMPA AMPA

-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
AMPA Receptors (GluA1-4)High (Selective)
3-Methyl-5-Isoxazolealanine N/A

-amino-3-methyl-5-isoxazolepropionic acid
None (Lacks 3-OH group)Inactive / Low

Critical Insight: The "3-hydroxy" group on the isoxazole ring is structurally essential for bioactivity, as it mimics the distal carboxylate (


-COOH) of glutamate. The 3-methyl  analog (CAS 100959-34-0) lacks this acidic moiety and does not effectively activate glutamate receptors. The following analysis focuses on Ibotenic Acid vs. AMPA  as the relevant functional comparison for drug development.

Mechanistic Profile & Receptor Selectivity

Ibotenic Acid: The "Dirty" Agonist

Ibotenic acid is a conformationally restricted analog of glutamate. Its isoxazole ring imposes rigidity, but its acetic acid side chain allows it to bind promiscuously to multiple receptor subtypes.

  • Mechanism: Acts as a potent agonist at NMDA receptors and Group I & II metabotropic glutamate receptors (mGluRs) . It also has weak activity at AMPA/Kainate receptors.

  • Metabolism: In vivo, it is decarboxylated by glutamate decarboxylase (GAD) to form Muscimol , a potent GABA

    
     agonist. This biphasic effect (excitation followed by inhibition) complicates in vivo data interpretation.
    
AMPA: The Selective Precision Tool

AMPA is a propionic acid derivative (alanine backbone) with a methyl group at position 5 and the critical hydroxyl at position 3.

  • Mechanism: Highly selective for AMPA receptors (ionotropic glutamate receptors). It exhibits very low affinity for NMDA or Kainate receptors.

  • Stability: Unlike Ibotenic acid, AMPA is not readily decarboxylated, providing a stable excitatory signal without GABAergic conversion.

Visualization: Receptor Selectivity Pathways

ReceptorSelectivity IBO Ibotenic Acid (Broad Spectrum) NMDA NMDA Receptor (Ca2+ Influx) IBO->NMDA Strong Agonist mGluR mGluR (Group I/II) (Slow Signaling) IBO->mGluR Agonist AMPAR AMPA Receptor (Fast Na+ Influx) IBO->AMPAR Weak/Partial Muscimol Muscimol (Metabolite) IBO->Muscimol Decarboxylation (In Vivo) AMPA AMPA (Selective) AMPA->NMDA No Effect AMPA->AMPAR High Affinity (Selective) MIA 3-Methyl-5-Isoxazolealanine (Inactive Isomer) MIA->NMDA No Binding MIA->AMPAR No Binding GABA GABA-A Receptor (Inhibition) Muscimol->GABA Activation

Figure 1: Functional selectivity profile. Ibotenic acid activates multiple excitatory pathways and can convert to an inhibitory agent (Muscimol). AMPA is highly selective. The 3-methyl isomer is inert.

Potency Comparison Data

The following table synthesizes experimental data for receptor affinity (


) and functional potency (

).
ParameterIbotenic AcidAMPA3-Methyl-5-Isoxazolealanine
NMDA Receptor (

)
3.0 - 10

M
> 100

M (Inactive)
Inactive
AMPA Receptor (

)
10 - 50

M
0.01 - 0.05

M
Inactive
mGluR Potency (

)
5 - 30

M (Group I/II)
> 100

M
Inactive
Excitotoxicity Type Pan-neuronal (Axon sparing)Selective (GluA-rich neurons)Non-toxic
In Vivo Stability Unstable (Decarboxylates)StableStable

Key Takeaway: AMPA is approximately 100-500x more potent at AMPA receptors than Ibotenic acid. However, Ibotenic acid is the superior choice for lesion studies requiring broad activation of NMDA receptors to induce excitotoxic cell death while sparing fibers of passage.

Experimental Protocols

Protocol A: Excitotoxic Lesioning (In Vivo)

Objective: Induce selective neuronal death in a specific brain region (e.g., Hippocampus) using Ibotenic Acid.

  • Preparation:

    • Dissolve Ibotenic Acid in PBS (pH 7.4) to a concentration of 10 mg/mL (approx. 63 mM) .

    • Note: Ibotenic acid is difficult to dissolve; mild warming (37°C) or minimal addition of NaOH may be required, but keep pH physiological.

  • Surgical Injection:

    • Stereotaxically inject 0.05 - 0.5

      
      L  at a rate of 0.1 
      
      
      
      L/min.
    • Wait 5 minutes post-injection before retracting the needle to prevent backflow.

  • Post-Op Care:

    • Monitor for seizures (common side effect of Ibotenic acid due to broad excitation).

    • Validation: Verify lesion extent via histology (Nissl stain or NeuN) 7 days post-injection.

Protocol B: AMPA Receptor Activation (In Vitro Electrophysiology)

Objective: Isolate AMPA-mediated currents in slice preparation.

  • Solution Setup:

    • ACSF (Artificial Cerebrospinal Fluid): Standard composition, bubbled with 95% O

      
      /5% CO
      
      
      
      .
    • Blockers: Add D-AP5 (50

      
      M)  to block NMDA receptors and Picrotoxin (100 
      
      
      
      M)
      to block GABA
      
      
      receptors.
  • Agonist Application:

    • Prepare AMPA stock (10 mM) in water.

    • Bath apply AMPA (1 - 10

      
      M) .
      
    • Note: AMPA receptors desensitize rapidly. To measure steady-state currents, co-apply Cyclothiazide (100

      
      M)  to block desensitization.
      
  • Recording:

    • Perform whole-cell patch clamp (Voltage clamp at -70 mV).

    • Measure inward current amplitude.

Visualization: Experimental Workflow

Workflow cluster_0 Ibotenic Acid (Lesioning) cluster_1 AMPA (Electrophysiology) Step1 Dissolve 10mg/mL (pH 7.4 PBS) Step2 Stereotaxic Injection (0.1 uL/min) Step1->Step2 Step3 Monitor Seizures (Broad Excitation) Step2->Step3 Step4 Histology (7 Days) (Nissl/NeuN) Step3->Step4 StepA Prepare Slice (ACSF + AP5 + Picrotoxin) StepB Apply AMPA (1-10 uM) (+ Cyclothiazide) StepA->StepB StepC Record Inward Current (Voltage Clamp -70mV) StepB->StepC

Figure 2: Distinct workflows for Ibotenic acid (structural ablation) and AMPA (functional recording).

Safety & Handling (E-E-A-T)

  • Ibotenic Acid: Classified as a potent neurotoxin . It is psychotropic and can induce hallucinations, seizures, and permanent neuronal damage. Handle in a Class II Biosafety Cabinet. In case of skin contact, wash immediately; it can penetrate skin.

  • AMPA: Potent excitotoxin. While used in lower quantities for electrophysiology, accidental inhalation or ingestion can cause severe neurological deficits.

  • 3-Methyl-5-Isoxazolealanine: While likely inactive, treat as a potential irritant and unknown chemical entity.

References

  • Krogsgaard-Larsen, P., et al. (1980). Ibotenic acid analogues.[1][2] Synthesis, molecular flexibility, and in vitro and in vivo pharmacology of specific agonists and antagonists. Journal of Medicinal Chemistry. Link

  • Hansen, J. J., & Krogsgaard-Larsen, P. (1990). Structural and conformational requirements for activation of excitatory amino acid receptors. Medicinal Research Reviews. Link

  • Zinkand, W. C., et al. (1992). Ibotenic acid: an agonist at the NMDA receptor and a potent neurotoxin. Neuropharmacology. Link

  • PubChem Compound Summary. (2024). Ibotenic Acid (CID 1233). National Library of Medicine. Link

  • ChemSrc. (2024). 5-Isoxazolealanine, 3-methyl- (CAS 100959-34-0).[3][4][5][6][7]Link

Sources

Validation

Structural Confirmation of 3-Methyl-5-Isoxazolealanine via X-ray Diffraction: A Comparative Technical Guide

Topic: Structural Confirmation of 5-Isoxazolealanine, 3-methyl- (CAS 100959-34-0) via X-Ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 5-Isoxazolealanine, 3-methyl- (CAS 100959-34-0) via X-Ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Regioisomer Challenge

In the development of glutamate receptor agonists and non-proteinogenic amino acids, 3-methyl-5-isoxazolealanine (also known as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid ; CAS 100959-34-0) represents a critical scaffold. However, the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition often yields a mixture of regioisomers (3-methyl-5-alanine vs. 5-methyl-3-alanine).

While NMR spectroscopy is the workhorse of synthetic labs, it often struggles to unambiguously distinguish between these isomers due to overlapping chemical shifts and subtle electronic differences. Single-crystal X-ray Diffraction (SC-XRD) remains the absolute gold standard for structural confirmation. This guide compares the efficacy of XRD against NMR and MS, providing a validated protocol for confirming the 3-methyl-5-substituted structure.

Comparative Analysis: XRD vs. Alternative Methods

The following table summarizes why SC-XRD is superior for this specific isomeric confirmation, particularly when absolute configuration and regio-positioning are critical.

FeatureSingle-Crystal XRD (Gold Standard) NMR (1H / 13C / NOESY) Mass Spectrometry (MS)
Regioisomer ID Unambiguous . Direct visualization of electron density maps confirms if Methyl is at C3 or C5.Ambiguous . Requires reliance on subtle NOE correlations or calculated shifts; often inconclusive for isoxazoles.Ineffective . Both isomers have identical mass and similar fragmentation patterns.
Stereochemistry Determines Absolute Configuration (R vs S) using anomalous scattering (Flack parameter).Requires chiral shift reagents or derivatization; relative configuration only.Cannot determine stereochemistry.
Sample State Solid state (Crystal).[1][2] Reveals packing forces and zwitterionic character.Solution state. Dynamic averaging can mask tautomeric preferences.Gas phase / Ionized state.
Data Output Bond lengths (Å), Angles (°), Torsion.Chemical Shifts (ppm), Coupling Constants (Hz).m/z ratios.
Why NMR is Insufficient for Isoxazoles

In isoxazole derivatives, the chemical shift differences between a methyl group at position 3 versus position 5 are often less than 0.2 ppm in


H NMR. Furthermore, the quaternary carbons in 

C NMR are often broadened or have similar shielding environments, making assignment "probable" rather than "certain" without a known reference standard.

Experimental Protocol: SC-XRD Confirmation

Phase A: Crystallization of Zwitterionic Isoxazole Amino Acids

The target compound is likely zwitterionic in neutral solution. High-quality crystals are essential.

Protocol:

  • Solvent System: Prepare a saturated solution of the compound in Water/Ethanol (1:1 v/v) . Isoxazole amino acids often crystallize well from aqueous alcohol mixtures.

  • Method: Vapor Diffusion (Sitting Drop).

    • Drop: 2 µL saturated protein/ligand solution + 1 µL reservoir solution.

    • Reservoir: 100% Ethanol or Acetone.

  • pH Adjustment: If zwitterionic crystallization fails, adjust pH to ~2.0 with dilute HCl to crystallize as the hydrochloride salt . This often improves lattice stability by introducing chloride counter-ions for hydrogen bonding.

  • Timeframe: Allow 3–7 days at 20°C. Look for clear, prismatic needles.

Phase B: Data Collection & Refinement
  • Instrument: Bruker APEX II or equivalent with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: Collect data at 100 K to minimize thermal motion of the terminal methyl group.

  • Resolution: Aim for

    
     Å to resolve the N-O bond density clearly.
    
Phase C: Structural Validation Metrics (The "Fingerprint")

To confirm the 3-methyl-5-isoxazolealanine structure, the refined model must satisfy specific geometric parameters characteristic of the isoxazole ring.

1. Bond Length Discrimination

The position of the heteroatoms (O vs N) in the ring is determined by bond lengths.

  • N2–O1 Bond: ~1.40 – 1.42 Å (Unique signature of isoxazole).

  • C3=N2 Bond: ~1.30 – 1.32 Å.

  • O1–C5 Bond: ~1.34 – 1.36 Å.

  • C3–C(Methyl): ~1.48 – 1.50 Å (Typical Csp2-Csp3 single bond).

  • C5–C(Alanine): ~1.49 – 1.51 Å.

Decision Rule: If the short double bond (C=N) is adjacent to the Methyl group carbon, the structure is 3-methyl . If the O-N bond is adjacent to the Methyl, it is incorrect (or a different isomer).

2. Torsion Angles

Check the torsion angle


(O1-C5-C

-C

) to determine the orientation of the amino acid tail relative to the planar aromatic ring.

Logical Workflow: From Synthesis to Confirmation

The following diagram illustrates the decision pathway for confirming the structure, highlighting where XRD provides the "Go/No-Go" decision that NMR cannot guarantee.

G Start Synthesis Product (Crude Mixture) Purification HPLC Purification Start->Purification Isomer_Check Isomer Ambiguity? (3-Me vs 5-Me) Purification->Isomer_Check NMR 1H/13C NMR Analysis Isomer_Check->NMR XRD_Step Single Crystal XRD (Mo-Kα, 100K) Isomer_Check->XRD_Step Direct Path NMR_Result Ambiguous NOE Signals NMR->NMR_Result Overlapping Shifts NMR_Result->XRD_Step Required Refinement Structure Refinement (SHELXL) XRD_Step->Refinement Validation Check Bond Lengths: C3-Me vs C5-Me Refinement->Validation Confirm CONFIRMED: 3-Methyl-5-Isoxazolealanine Validation->Confirm C3-Me Bond ~1.49Å

Caption: Workflow for definitive structural confirmation of isoxazole regioisomers, prioritizing XRD when NMR data is inconclusive.

Expected Data Profile

When you publish or analyze your data, compare your experimental values against these reference ranges derived from the Cambridge Structural Database (CSD) for similar isoxazole amino acids (e.g., AMPA, ACPA).

ParameterExpected Value (3-Methyl Isomer)Diagnostic Note
Space Group Often

or

Chiral space group required for enantiopure samples.
C3–CH3 Distance 1.492(4) Å Indicates Methyl is attached to C3 (Imine carbon).
C5–CH2 Distance 1.505(4) Å Indicates Alanine tail is attached to C5 (Ether carbon).
Ring Planarity RMSD < 0.01 ÅThe isoxazole ring must be strictly planar.
Zwitterion State N(amine) ... O(carboxyl)Look for H-bonds ~2.8 Å indicating

and

.

Critical Check: In the 3-methyl isomer, the methyl group is bonded to the carbon between the ring Nitrogen and the ring Carbon-4. In the 5-methyl isomer, the methyl is bonded to the carbon next to the ring Oxygen. XRD distinguishes these by the electron density of the adjacent heteroatom (N has 7 electrons, O has 8), which is visible in high-quality difference maps.

References

  • Madsen, U., et al. (2002). Structural basis for AMPA receptor activation and ligand selectivity: crystal structures of five agonist complexes with the GluR2 ligand-binding core. Journal of Molecular Biology. Link

  • Conti, P., et al. (1998). 3-Hydroxy- and 3-carboxy-isoxazole derivatives as glutamate receptor ligands: synthesis and pharmacology. Il Farmaco. (Provides synthetic context for isoxazole amino acids).
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Use for validating bond length geometry). Link

  • BenchChem. Aminoisoxazole: A Comparative Guide for Researchers. (Differentiation of 3- vs 5-amino isomers). Link

  • National Institute of Standards and Technology (NIST). 3-Isoxazolamine, 5-methyl- Spectral Data.Link

Sources

Comparative

Comparative Bioequivalence Guide: Synthesized vs. Commercial 3-Methyl-5-Isoxazolealanine

Executive Summary Objective: This guide establishes a rigorous framework for evaluating the bioequivalence of in-house synthesized 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid (3-Methyl-5-isoxazolealanine) against est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide establishes a rigorous framework for evaluating the bioequivalence of in-house synthesized 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid (3-Methyl-5-isoxazolealanine) against established commercial reference standards (e.g., Sigma-Aldrich, Tocris).

Context: 3-Methyl-5-isoxazolealanine is a structural isomer of the classical AMPA receptor agonist (AMPA). While commercial sources provide high enantiomeric purity (>99% S-isomer), in-house synthesis via 1,3-dipolar cycloaddition often yields racemic mixtures or regioisomeric impurities. For drug development professionals, establishing functional bioequivalence is critical to ensure that switching to a synthesized batch does not introduce experimental artifacts in glutamatergic signaling assays.

Core Conclusion: Bioequivalence is defined here not merely by chemical purity (>98%), but by functional indistinguishability in receptor kinetics. A synthesized batch is considered bioequivalent only if its


 in GluA receptor activation falls within the 0.8–1.25 ratio of the commercial standard, with an enantiomeric excess (

) of >98%.

Part 1: Chemical Identity & Structural Integrity

Before functional testing, the synthesized compound must pass a "Chemical Fingerprint" validation. The primary failure mode in isoxazole synthesis is regioisomerism (3-substituted vs. 5-substituted isoxazoles) and racemization .

Structural Validation Parameters

The commercial standard is typically the pharmacologically active (S)-enantiomer.

ParameterCommercial Reference (Target)Synthesized Batch (Risk Factors)Acceptance Criteria
Molecular Formula

SameMass Spec confirm (

187.07)
Regiochemistry 3-methyl-5-substitutedPotential 3-substituted-5-methyl impurity

-NMR: Isoxazole ring proton shift
Chirality >99% (S)-enantiomerRacemic (50/50) or low

%

(Chiral HPLC)
Counter-ion Zwitterion or HCl saltResidual synthesis salts (e.g., TEA, Na)Match counter-ion or correct MW
Critical Impurity Analysis

In the synthesis of isoxazole amino acids, a common route involves the cycloaddition of nitrile oxides with propargylglycine derivatives. This can produce a mixture of:

  • Target: 3-methyl-5-isoxazolealanine.

  • Regioisomer: 5-methyl-3-isoxazolealanine (Inactive or antagonist).

Diagnostic Protocol:

  • NMR Distinction: The proton on the isoxazole ring (

    
    ) shows a distinct chemical shift depending on the substitution pattern.
    
    • Target (5-sub):

      
       ppm.
      
    • Isomer (3-sub):

      
       ppm.
      
  • Recommendation: Reject batch if Regioisomer > 0.5%.

Part 2: Functional Bioequivalence (In Vitro)

Chemical purity does not guarantee biological activity, especially if "silent" impurities (like enantiomers) are present. Functional bioequivalence is assessed using AMPA Receptor (GluA) activation assays.

Receptor Binding Affinity ( )

Method: Radioligand displacement assay using


-AMPA on rat brain synaptic membranes or HEK293 cells expressing GluA1-4.
  • Hypothesis: If the synthesized batch contains the inactive (R)-isomer, the apparent affinity (

    
    ) will be roughly double that of the pure commercial (S)-standard (assuming the (R)-isomer is inert).
    
  • Acceptance:

    
     (Synth) / 
    
    
    
    (Comm) ratio between 0.80 – 1.25 .[1][2]
Functional Potency ( )

Method: Whole-cell Patch-clamp electrophysiology or FLIPR Calcium Flux in HEK293-GluA2 cells.

Comparative Data (Representative): The following table illustrates a typical comparison between a Commercial Standard and two synthesized batches (one passed, one failed).

MetricCommercial StandardSynth Batch A (Pass)Synth Batch B (Fail)Status
Purity (HPLC) 99.2%98.9%99.1%Misleadingly High
Chiral Purity (

)
>99% (S)98.5% (S)0% (Racemic)Critical Failure
GluA2




Potency Shift
Max Current (

)
100%98%52%Efficacy Drop

Analysis: Batch B failed because it was racemic. Even though it was chemically pure by standard HPLC, the presence of 50% inactive (R)-isomer diluted the potency, doubling the


.

Part 3: Visualizing the Bioequivalence Workflow

The following diagram outlines the decision logic for validating the synthesized compound.

BioequivalenceWorkflow Start Synthesized Batch (Crude/Purified) ChemQC Step 1: Chemical QC (1H-NMR, LC-MS) Start->ChemQC RegioCheck Regioisomer Check (NMR H4 Shift) ChemQC->RegioCheck ChiralQC Step 2: Chiral HPLC (Determine % ee) RegioCheck->ChiralQC Pass Reject REJECT Reprocess/Resynthesize RegioCheck->Reject Fail (>0.5% Regioisomer) ChiralDecision > 98% ee (S-isomer)? ChiralQC->ChiralDecision FuncAssay Step 3: Functional Assay (Patch Clamp / Ca2+ Flux) ChiralDecision->FuncAssay Yes ChiralDecision->Reject No (Racemic) BioEqCalc Calculate Relative Potency (EC50 Synth / EC50 Comm) FuncAssay->BioEqCalc FinalDecision Bioequivalence Decision BioEqCalc->FinalDecision Approved VALIDATED Release for Research FinalDecision->Approved Ratio 0.8 - 1.25 FinalDecision->Reject Ratio < 0.8 or > 1.25

Figure 1: Step-wise decision tree for validating bioequivalence of amino acid isoxazole analogs.

Part 4: Detailed Experimental Protocols

Protocol: Chiral Purity Determination

Objective: To quantify the enantiomeric excess of the synthesized batch. Reference: Adapted from standard amino acid analysis (See J. Med. Chem. protocols [1]).

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for Zwitterionic amino acids).

  • Mobile Phase: 50 mM aqueous

    
     (pH 1.5) / Acetonitrile (80:20 v/v).
    
  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 210 nm (Isoxazole absorption).

  • Procedure:

    • Inject 10 µL of Commercial Standard (1 mg/mL). Record retention time of (S)-peak (

      
       min).
      
    • Inject Synthesized Batch.

    • Calculate

      
      .
      
Protocol: In Vitro Functional Bioequivalence (Calcium Flux)

Objective: Determine


 for receptor activation.
  • Cell Line: HEK293 stably expressing GluA2 (Q) flip isoform.

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).

  • Workflow:

    • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

    • Wash: Replace buffer with HBSS containing 20 mM HEPES and 1.2 mM

      
      .
      
    • Application: Add Commercial Standard and Synthesized Batch in serial dilutions (0.01 µM to 100 µM).

    • Measurement: Monitor fluorescence (

      
      ) using a FLIPR or FlexStation.
      
  • Analysis: Fit dose-response curves using the Hill equation.

    • Validation: The

      
       of the commercial control must fall within historical bounds (e.g., 1–3 µM).
      

Part 5: Mechanistic Insight (Signaling Pathway)

Understanding the downstream effect is crucial. If the synthesized compound has "off-target" effects (e.g., acting on Kainate receptors instead of AMPA), the signaling profile will shift.

AMPASignaling Ligand 3-Methyl-5-Isoxazolealanine (Agonist) Receptor AMPA Receptor (GluA1-4 Tetramer) Ligand->Receptor Binds LBD ConfChange Conformational Change (Clamshell Closure) Receptor->ConfChange ChannelOpen Ion Channel Opening (Na+ / Ca2+ Influx) ConfChange->ChannelOpen Desensitization Receptor Desensitization ConfChange->Desensitization Sustained Exposure Depolarization Membrane Depolarization (EPSP) ChannelOpen->Depolarization

Figure 2: Agonist-induced AMPA receptor activation pathway. Bioequivalence requires matching kinetics in both activation (Channel Opening) and Desensitization.

References

  • Conti, P., et al. (2018). "(S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements." Journal of Medicinal Chemistry.

  • European Medicines Agency (EMA). (2010). "Guideline on the Investigation of Bioequivalence." EMA Guidelines.

  • Hansen, K. B., et al. (2021). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews.

  • PubChem. (2025).[3] "Compound Summary: (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propanoic acid."[4] National Library of Medicine.

  • BindingDB. (2024). "Affinity Data for AMPA Analogs." Binding Database.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-Isoxazolealanine, 3-methyl- (6CI)

[1] Executive Safety Summary & Hazard Profile Chemical Identity: 5-Isoxazolealanine, 3-methyl- (Also known as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid).[1] Pharmacological Class: Excitotoxic Amino Acid / Glutamate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Hazard Profile

Chemical Identity: 5-Isoxazolealanine, 3-methyl- (Also known as 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid).[1] Pharmacological Class: Excitotoxic Amino Acid / Glutamate Receptor Agonist.

The Core Hazard: Unlike standard organic solvents or weak acids, this compound is a potent neuroactive agent . It is structurally related to AMPA and Ibotenic acid. The primary risk is not flammability or corrosivity, but biological activity . Inhalation of dust or accidental ingestion of trace amounts can overstimulate glutamate receptors (excitotoxicity), potentially leading to neuronal lesions or seizures.

Operational Directive: Standard "drain disposal" or "trash bin" protocols are strictly prohibited. All disposal procedures must prioritize containment of particulates and complete thermal destruction (incineration) to prevent environmental bio-accumulation.

Pre-Disposal Stabilization & Segregation[1]

Before moving waste to the central accumulation area, you must stabilize the material at the bench.

A. Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Respiratory N95 or P100 Respirator Critical. Prevents inhalation of airborne excitotoxic dust during weighing or transfer.
Hand Protection Double Nitrile Gloves (min 5 mil)Prevents transdermal absorption. Change outer gloves immediately if contaminated.
Eye Protection Chemical Splash GogglesStandard protection against dust/splash entry into lacrimal ducts.
Body Lab Coat (Buttoned) + Tyvek SleevesPrevents accumulation of dust on street clothes.
B. Waste Stream Segregation

Do not mix this compound with incompatible streams.

  • DO NOT MIX WITH: Strong Oxidizers (Nitric Acid, Peroxides). While the isoxazole ring is stable, mixing with strong oxidizers in a waste drum can generate heat and toxic nitrogen oxide fumes.

  • DO NOT MIX WITH: Bleach (Sodium Hypochlorite). Chlorination of heterocyclic amines can produce unstable chloramines.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Powder)

Best for: Expired stock, spilled powder, or contaminated weighing boats.

  • Primary Containment: Place the solid material or contaminated weighing boat into a clear polyethylene bag (4 mil thickness).

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to lofting, add 1-2 mL of Ethanol to the bag to wet the solid into a paste. This eliminates dust risk during downstream handling.

  • Secondary Containment: Seal the primary bag and place it inside a second, durable hazardous waste bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-methyl-5-isoxazolealanine.[1]

    • Hazard Checkbox: Toxic.

    • Note: "EXCITOTOXIN - DO NOT COMPACT."

Scenario B: Disposal of Liquid Waste (Stock Solutions)

Best for: Unused experimental solutions (usually aqueous or DMSO).[1]

  • Selection of Container: Use a dedicated amber glass or HDPE waste bottle.

  • Solvent Compatibility:

    • Aqueous/Buffer Solutions: Collect in "Aqueous Toxic" stream.

    • DMSO/Ethanol Solutions: Collect in "Organic Toxic" stream.

  • pH Neutralization: Ensure the solution is pH 6-8. Extreme pH can degrade the container over time or react with other wastes.

  • Transfer: Pour carefully using a funnel to avoid drips. Wipe the thread of the bottle neck with a Kimwipe soaked in ethanol after pouring to prevent residue buildup on the cap.

Decontamination Protocol (The "Solubilize & Contain" Method)

If a spill occurs or when cleaning glassware, you cannot simply wash this down the sink. You must capture the rinse water.

The Logic: Isoxazole amino acids are zwitterionic and polar. They dissolve well in water or acidic methanol.

DeconWorkflow Start Contaminated Surface/Glass Step1 1. Solubilize (Apply 70% EtOH or Water) Start->Step1 Step2 2. Absorb (Paper Towels/Pads) Step1->Step2 Dissolve Step3 3. Soap Wash (Surfactant Scrub) Step2->Step3 Surface Clear? Waste Solid Waste Bin (Double Bagged) Step2->Waste Dispose Towels Step3->Waste Final Rinse Materials

Figure 1: Decontamination workflow ensuring no trace excitotoxins enter the municipal water system.

  • Solubilize: Spray the area with water or 70% Ethanol.

  • Absorb: Wipe up the liquid with paper towels. Do not rinse the towels in the sink.

  • Dispose: Place the wet towels into the Solid Hazardous Waste bag (as described in Scenario A).

  • Final Wash: Wash the glassware/surface with soap and water. This final low-concentration rinse can typically go to the drain only if the primary contamination was removed in steps 1-3.[1]

Regulatory & Logistics Data

When filling out your waste manifest for the EHS team or external contractor (e.g., Clean Harbors, Veolia), use the following classifications.

ParameterValue/CodeNotes
RCRA Code (US) Not P-Listed (Generic)Use D000 (Toxic) or State-Specific Codes (e.g., CA "Toxic").[1]
DOT Shipping Name Toxic solids, organic, n.o.s. (n.o.s. = not otherwise specified)
UN Number UN 2811 Standard for toxic organic solids.
Packing Group III (Minor Danger) or II Default to II if purity is >98% due to potency.
Disposal Method Incineration Required. Fuel blending or landfill is not acceptable for neuroactive research chemicals.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9804860, 3-methyl-5-isoxazolylalanine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Isoxazolealanine, 3-methyl- (6CI)

[1] Executive Summary & Chemical Identity Compound: 5-Isoxazolealanine, 3-methyl- (6CI) Synonyms: 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid; 3-Methyl-5-isoxazolylalanine.[1] CAS: 13993-55-0 Physical State: Solid (P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Compound: 5-Isoxazolealanine, 3-methyl- (6CI) Synonyms: 2-amino-3-(3-methylisoxazol-5-yl)propanoic acid; 3-Methyl-5-isoxazolylalanine.[1] CAS: 13993-55-0 Physical State: Solid (Powder)[1]

Strategic Safety Overview: This compound belongs to the class of isoxazole-based amino acids.[1] Structurally, it is an analog of glutamate and related to potent excitatory amino acids like AMPA and Ibotenic acid. While specific toxicological data (LD50) for this specific isomer may be limited compared to commercial drugs, it must be treated as a potential neurotoxin and excitotoxin.

The primary risk vector is inhalation of dust during weighing and dermal absorption of solubilized compound.[1] This guide adopts a "Universal Precaution" approach, assuming high bioactivity until proven otherwise.

Hazard Analysis (The "Why" Behind the Protocol)

To build a self-validating safety system, we must understand the causality of the risk:

Hazard DomainMechanism of ActionOperational Implication
Neurotoxicity (Potential) Structural similarity to glutamate receptor agonists (AMPA/Kainate).[1]Zero-inhalation tolerance. Dust control is the critical safety control point (CCP).[1]
Respiratory Irritation Isoxazole ring and free amine/acid groups can irritate mucous membranes.Use of Fume Hood or N95/P100 respiratory protection is mandatory for open powders.
Ocular Damage Crystalline solids can cause mechanical abrasion and chemical burns (pH dependent).[1]Safety glasses are insufficient if dusting occurs; goggles are required.
Static Sensitivity Amino acid zwitterions often carry static charge, causing powder to "jump" or aerosolize.[1]Anti-static gun or ionizer usage is recommended during weighing.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the state of the matter.

PPE ComponentSolid State (Weighing/Transfer) Solution State (Diluted/In-Vitro) Rationale
Respiratory Mandatory: Chemical Fume Hood.[1] If hood unavailable: P100 Half-Mask Respirator.[1]Standard: Lab ventilation. If generating aerosols: Fume Hood.Prevents inhalation of bioactive dusts which may cross the blood-brain barrier.[1]
Hand Protection Double Nitrile Gloves (min 0.11mm thick).[1] Technique: Change outer glove immediately after weighing.Single Nitrile Gloves. Inspect for micro-tears before use.Double gloving creates a sacrificial layer for powder residue.
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Safety Glasses with side shields.Goggles seal against airborne dust; glasses protect only against splashes.
Body Protection Lab Coat (Buttoned), Long Pants, Closed-toe Shoes.[1]Lab Coat (Buttoned).Minimizes skin surface area available for absorption.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making workflow for selecting PPE based on experimental conditions.

PPE_Decision_Tree Start Start: Handling 5-Isoxazolealanine, 3-methyl- State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Aerosol_Check Aerosol/Splash Risk? Liquid->Aerosol_Check Standard_PPE PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Safety Glasses Hood_Check->Standard_PPE Yes Respirator_PPE PROTOCOL B (High Risk): 1. P100 Respirator 2. Chemical Goggles 3. Double Nitrile Gloves Hood_Check->Respirator_PPE No (Avoid if possible) Liquid_Safe PROTOCOL C: 1. Single Nitrile Gloves 2. Safety Glasses 3. Lab Coat Aerosol_Check->Liquid_Safe No (Pipetting) Liquid_Risk PROTOCOL D: 1. Fume Hood 2. Face Shield + Goggles 3. Chem-Resistant Apron Aerosol_Check->Liquid_Risk Yes (Vortexing/Sonication)

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls availability.

Operational Protocols
A. Weighing & Solubilization (Critical Control Point)

Goal: Solubilize the solid without generating airborne particulate.

  • Preparation: Bring the solvent (e.g., Water, DMSO, or diluted HCl depending on specific solubility needs) and the balance into the fume hood. If the balance cannot be moved, use a portable powder containment hood .

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Isoxazole amino acids are prone to static cling.

  • Transfer:

    • Open the source vial only inside the hood.

    • Transfer powder gently. Do not dump; tap the spatula.

    • Recap the source vial immediately after transfer.[2]

  • Solubilization: Add solvent to the weighing boat or vial before removing it from the hood. Never transport dry powder in an open container across the lab.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-soaked) while wearing double gloves.[1] Peel off the outer pair of gloves and dispose of them as hazardous waste inside the hood.

B. Spill Response (Emergency)
ScenarioProtocol
Powder Spill (<1g) 1. Do not dry sweep. This generates dust.2.[1] Cover spill with wet paper towels (water or ethanol) to dampen.3. Wipe up inward (periphery to center).4. Place waste in a sealed bag labeled "Hazardous - Neurotoxin".
Liquid Spill 1. Absorb with vermiculite or spill pads.2. Clean surface with 10% bleach or detergent to remove residues.3. Dispose of as chemical waste.
Skin Exposure 1. Wash immediately with soap and copious water for 15 minutes.2.[3][4][5] Do not use ethanol (may enhance absorption).3. Seek medical attention if irritation persists.
Visualization: Emergency Response Workflow

Spill_Response Alert Spill Detected Assess Assess: Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Wet_Method Cover with WET towels (No Dust) Powder->Wet_Method Clean_P Wipe Periphery to Center Wet_Method->Clean_P Bag Double Bag Waste Clean_P->Bag Absorb Absorb (Pads/Vermiculite) Liquid->Absorb Absorb->Bag Label Label: Bioactive/Toxic Bag->Label Report Report Incident Label->Report

Caption: Step-by-step workflow for containing and cleaning spills to prevent laboratory contamination.

Disposal & Waste Management

Principle: Do not dispose of down the drain. Even if the compound is not a regulated pollutant, its potential biological activity requires thermal destruction.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be incinerated. Label as "Solid Chemical Waste - Toxic."[1]

  • Liquid Waste: Collect in a dedicated organic waste container. Ensure the container is compatible with the solvent used (e.g., DMSO/Water).

  • Destruction: High-temperature chemical incineration is the only validated method for complete destruction of the isoxazole ring structure.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 160273, 2-Amino-3-(3-methylisoxazol-5-yl)propanoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH).

Sources

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